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  • Product: Mollicellin J
  • CAS: 1016605-31-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery of Mollicellin J: A Bioactive Depsidone from Chaetomium

Abstract Depsidones represent a formidable class of polyphenolic secondary metabolites, distinguished by a unique tricyclic framework and a wide spectrum of biological activities.[1] Fungi, particularly those from the ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Depsidones represent a formidable class of polyphenolic secondary metabolites, distinguished by a unique tricyclic framework and a wide spectrum of biological activities.[1] Fungi, particularly those from the genus Chaetomium, are a prolific source of these compounds, producing a diverse family of depsidones known as mollicellins.[2][3] This guide provides a comprehensive technical overview of the discovery process for a specific member of this family, Mollicellin J. We will explore the isolation from its source organism, the detailed experimental workflows for purification, the core spectroscopic techniques for structure elucidation, the intricacies of its biosynthetic pathway, and its documented biological activities. This document is intended for researchers in natural product chemistry, mycology, and drug development, offering field-proven insights into the methodologies and scientific rationale that underpin the discovery of novel fungal metabolites.

The Producing Organism: Chaetomium brasiliense

The discovery of any natural product begins with its biological source. Mollicellin J was successfully isolated from the fungus Chaetomium brasiliense.[4] The Chaetomium genus, which includes over 95 species, is well-regarded in the scientific community for its ability to synthesize a vast arsenal of over 200 bioactive secondary metabolites, including chaetoglobosins, azaphilones, and terpenoids.[3] Many species, including those that produce mollicellins, are endophytic, residing within plant tissues in a symbiotic relationship.[2][5] This ecological niche is a critical driver of metabolic diversity, as the fungus must produce unique chemical entities to survive and compete, making these organisms a prime target for bioprospecting.[3]

Isolation and Purification: An Experimental Workflow

The successful isolation of a target metabolite from a complex biological matrix is a multi-step process that requires a systematic approach to extraction and chromatography. The causality behind this workflow is to progressively enrich the target compound by separating it from other metabolites based on physicochemical properties like polarity and size.

Overall Experimental Workflow

The logical progression from fungal culture to a purified secondary metabolite is a cornerstone of natural product chemistry. The following workflow represents a standard, field-proven methodology for isolating depsidones like Mollicellin J.

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction cluster_2 Downstream Processing: Purification A Inoculation of Chaetomium sp. B Solid-State Fermentation (e.g., Rice Media) A->B C Exhaustive Solvent Extraction (Methanol) B->C D Liquid-Liquid Partitioning (Ethyl Acetate vs. Water) C->D E Crude EtOAc Extract D->E F Column Chromatography (Silica Gel / Sephadex LH-20) E->F G Bioassay-Guided Fractionation (Optional) F->G H Semi-Preparative HPLC (Reverse-Phase C18) G->H I Pure Mollicellin J H->I

Caption: High-level workflow for the isolation of Mollicellin J.

Detailed Experimental Protocol: Isolation

The following protocol is a representative, self-validating system for the isolation of mollicellin-class depsidones.

  • Fermentation:

    • Aseptically inoculate sterile solid rice medium in 1L Erlenmeyer flasks with plugs of an actively growing culture of Chaetomium brasiliense.

    • Incubate the flasks under static conditions at 28°C for approximately 21-30 days. The rationale for solid-state fermentation is that it often mimics the natural growth conditions of the fungus, thereby inducing the expression of a wider array of secondary metabolites compared to liquid culture.[6]

  • Extraction and Partitioning:

    • Macerate the entire solid culture (rice and mycelia) and exhaustively extract with methanol (MeOH) at room temperature (3 x 24h). Methanol is chosen for its ability to penetrate the fungal biomass and solubilize a broad range of polar and non-polar compounds.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

    • Perform a liquid-liquid partition of the aqueous suspension against ethyl acetate (EtOAc). Mollicellins, being moderately polar, will preferentially partition into the organic EtOAc phase, separating them from highly polar compounds like sugars and salts.[2][4]

    • Collect the EtOAc layer and evaporate the solvent to yield the crude extract, which is now enriched with secondary metabolites.

  • Chromatographic Purification:

    • Step A (Initial Fractionation): Subject the crude EtOAc extract to vacuum liquid chromatography (VLC) or standard column chromatography over a silica gel stationary phase. Elute with a stepwise gradient of increasing polarity, typically using a hexane-ethyl acetate or chloroform-methanol solvent system. This step serves to separate the complex extract into several less complex fractions based on polarity.

    • Step B (Size Exclusion): Further purify the bioactive fractions using a Sephadex LH-20 column, eluting with methanol. This separates compounds based on their molecular size and helps remove phenolic impurities.[4]

    • Step C (Final Purification): The final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column. Elute with an isocratic or gradient system of methanol and water. This high-resolution technique is essential for separating structurally similar analogues to yield the pure (>95%) Mollicellin J.[4]

Structure Elucidation

With a pure compound in hand, the next critical phase is the unambiguous determination of its chemical structure. This is accomplished through a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HR-ESI-MS): This technique provides the exact molecular mass of the compound with high precision (typically <5 ppm error). From this mass, a unique and unambiguous molecular formula (e.g., CₓHᵧO₂) can be calculated, which is the foundational piece of the structural puzzle.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the atomic-level connectivity, effectively building the molecular structure piece by piece. A suite of experiments is required:

    • ¹H NMR: Identifies the number and chemical environment of all hydrogen atoms.

    • ¹³C NMR: Identifies the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton spin couplings, establishing connectivity between adjacent protons (e.g., H-C-C-H).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for assembling the complete carbon skeleton and placing functional groups.

Representative NMR Data

While the specific spectral data for Mollicellin J is found within specialized literature, the following data for the recently discovered Mollicellin Z (9) , elucidated during biosynthetic studies of the mollicellin family, serves as an exemplary guide to the type of data acquired.[4]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
1164.2--
2102.36.20, sC-1, C-3, C-4, C-11
3162.7--
4108.8--
4a151.2--
5140.5--
6114.66.55, sC-4a, C-5, C-8, C-10a
7159.9--
8111.9--
9-CH₃20.82.37, sC-8, C-9, C-10
10137.9--
10a114.9--
1'-COOH---
2'110.1--
3'156.4--
4'99.46.13, sC-2', C-3', C-5', C-6'
5'146.0--
6'120.3--
7'-CH₂21.83.19, d (7.2)C-1', C-2', C-6', C-8', C-9'
8'-CH122.05.16, t (7.2)C-7', C-9', C-10'
9'-CH₃25.61.66, sC-8', C-10'
10'-CH₃17.61.58, sC-8', C-9'
3-OH-11.83, sC-2, C-3, C-4
7-OH-10.32, sC-6, C-7, C-8
3'-OH-9.53, sC-2', C-3', C-4'

Data acquired in DMSO-d₆ and sourced from Zhao et al., 2023.[4]

The Biosynthetic Blueprint of Mollicellins

The structural complexity of depsidones is the product of an elegant and efficient enzymatic assembly line encoded by a biosynthetic gene cluster (BGC).[8] Recent heterologous expression studies on the "moll" gene cluster have illuminated the pathway leading to the mollicellin core.[4][9]

Proposed Biosynthetic Pathway

G cluster_pks PKS Assembly cluster_depside Depside Formation cluster_depsidone Core Formation cluster_tailoring Tailoring Steps PKS_IN Acetyl-CoA + Malonyl-CoA PKS_ENZ MollE (NR-PKS) PKS_IN->PKS_ENZ PKS_OUT Orsellinic Acid & 3-Methylorsellinic Acid Derivatives DEPSIDE_ENZ MollE (TE Domain) PKS_OUT->DEPSIDE_ENZ PKS_ENZ->PKS_OUT DEPSIDE_OUT Depside Intermediate DEPSIDONE_ENZ MollD (Cytochrome P450) DEPSIDE_OUT->DEPSIDONE_ENZ DEPSIDE_ENZ->DEPSIDE_OUT DEPSIDONE_OUT Depsidone Skeleton TAILOR_ENZ MollC (Decarboxylase) MollF (Prenyltransferase) Other tailoring enzymes DEPSIDONE_OUT->TAILOR_ENZ DEPSIDONE_ENZ->DEPSIDONE_OUT TAILOR_OUT Mollicellin J & Analogues TAILOR_ENZ->TAILOR_OUT

Caption: Key enzymatic steps in the biosynthesis of mollicellins.

The key enzymatic steps are as follows:

  • Polyketide Synthesis (MollE): A non-reducing polyketide synthase (NR-PKS) named MollE iteratively condenses acetyl-CoA and malonyl-CoA units to form two distinct aromatic rings (orsellinic acid derivatives).[4]

  • Depside Formation (MollE): The thioesterase (TE) domain of the same PKS enzyme (MollE) catalyzes an intermolecular esterification between the two phenolic acid units to form a depside intermediate.[4][8]

  • Oxidative Coupling (MollD): This is the crucial step that defines a depsidone. A dual-functional Cytochrome P450 monooxygenase, MollD, catalyzes an intramolecular oxidative C-O coupling to form the central seven-membered ether bridge, creating the tricyclic depsidone core. This enzyme may also perform hydroxylations.[4][9]

  • Tailoring Modifications (MollC, MollF, etc.): The depsidone scaffold undergoes further modifications by tailoring enzymes. A decarboxylase (MollC) can remove carboxyl groups, and a prenyltransferase (MollF) attaches isopentenyl side chains, which are characteristic of many mollicellins. These tailoring steps are responsible for the vast structural diversity within the family.[4][10]

Biological Activity of Mollicellin J

Following isolation and structural determination, new compounds are evaluated for biological activity to assess their therapeutic potential. Mollicellin J has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[3][4] The growth inhibitory (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeGI₅₀ (µg/mL)Reference
Bre-04Human Breast Cancer5.9[3]
Lu-04Human Lung Cancer8.6[3]
N-04Human Neuroma3.8[3]

This potent cytotoxic profile positions Mollicellin J as a valuable lead compound for further investigation in oncology drug development. Other compounds in the mollicellin family have shown a range of activities, including potent antibacterial effects against MRSA (methicillin-resistant Staphylococcus aureus) and mutagenic properties, highlighting the chemical and functional diversity of this depsidone family.[6][11][12]

Conclusion

The discovery of Mollicellin J from Chaetomium brasiliense is a testament to the value of exploring unique ecological niches for novel chemical entities. Its successful isolation, rigorous structure elucidation via modern spectroscopic methods, and the recent elucidation of its biosynthetic pathway provide a complete picture of this potent cytotoxic depsidone. This guide demonstrates that a systematic, multi-disciplinary approach—combining mycology, analytical chemistry, and molecular biology—is fundamental to advancing the field of natural product discovery. The mollicellin family, with its diverse structures and significant bioactivities, will undoubtedly continue to be a source of inspiration for the development of new therapeutic agents.

References

  • Ouyang, J., Mao, Z., Guo, H., Xie, Y., Cui, Z., Sun, J., Wu, H., Wen, X., Wang, J., & Shan, T. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218. [Link]

  • Ouyang, J., et al. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. ResearchGate. [Link]

  • Zhao, X., Chen, Y., Long, T., Liu, Z., Zhu, Y., Chen, Z., Li, J., Ju, J., & Zhang, Z. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products, 86(8), 2046–2053. [Link]

  • Ouyang, J., et al. (2018). Mollicellins O-R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Semantic Scholar. [Link]

  • Kaur, H., & Arora, D. S. (2023). Key insights into secondary metabolites from various Chaetomium species. AMB Express, 13(1), 5. [Link]

  • Stark, A. A., Kobbe, B., Matsuo, M., & Büchi, G. (1980). Mollicellins: mutagenic and antibacterial mycotoxins. Applied and environmental microbiology, 39(2), 442–447. [Link]

  • Ibrahim, S. R. M., Mohamed, G. A., Al-Musayeib, N. M., & El-Alfy, A. A. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ, 11, e15197. [Link]

  • Promgool, T., et al. (2026). 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense. Chemical and Pharmaceutical Bulletin, 74(2), 170-174. [Link]

  • Ouyang, J., et al. (2018). Mollicellins O-R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218. [Link]

  • Zhao, X., et al. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products. [Link]

  • Zhao, P., Yang, M., Zhu, G., Zhao, B., Wang, H., Liu, H., Wang, X., Qi, J., Yin, X., Yu, L., Meng, Y., Li, Z., Zhang, L., & Xia, X. (2021). Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. The Journal of antibiotics, 74(5), 317–323. [Link]

  • Zhao, X., et al. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. PubMed. [Link]

  • Zhao, X., et al. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. ResearchGate. [Link]

Sources

Exploratory

Fungal Depsidones: A Technical Guide to the Pharmacological Properties of Mollicellin Analogs

Foreword The intricate world of fungal secondary metabolites presents a vast and largely untapped reservoir of novel bioactive compounds. Among these, the depsidones, a class of polyphenolic compounds, have emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The intricate world of fungal secondary metabolites presents a vast and largely untapped reservoir of novel bioactive compounds. Among these, the depsidones, a class of polyphenolic compounds, have emerged as a focal point of significant research interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of a specific family of fungal depsidones known as the mollicellins, with a particular focus on understanding their therapeutic potential. While we will draw specific attention to Mollicellin J where data is available, the guide will largely leverage the broader knowledge base of its more extensively studied analogs to paint a comprehensive picture for researchers, scientists, and drug development professionals. Our objective is to not only present the current state of knowledge but also to provide practical, field-proven insights and methodologies to empower further investigation into this promising class of natural products.

The Depsidone Scaffold: A Privileged Structure in Fungal Chemistry

Depsidones are characterized by a dibenzo-α-pyrone heterocyclic system, which is formed by an intramolecular ester and an ether linkage between two substituted aromatic rings. This unique tricyclic core structure is biosynthetically derived from polyketide pathways and is a hallmark of certain fungal and lichen species.[1] The structural diversity within the depsidone family arises from variations in substitution patterns on the aromatic rings, including hydroxylation, methylation, chlorination, and the attachment of various side chains.[2][3] This chemical diversity is directly linked to their broad spectrum of biological activities, which include antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[1][4]

The mollicellin family of depsidones, primarily isolated from fungi of the Chaetomium and Aspergillus genera, represents a particularly intriguing subgroup.[5][6][7] These compounds are distinguished by specific side-chain modifications that have been shown to be critical for their biological function.[2]

Biosynthesis of Mollicellins: A Symphony of Enzymes

The biosynthesis of mollicellins is a multi-step enzymatic process orchestrated by a dedicated gene cluster. Understanding this pathway is not only fundamental to the chemical biology of these compounds but also opens avenues for biosynthetic engineering to produce novel analogs. The key enzymatic players include a non-reducing polyketide synthase (NR-PKS), a cytochrome P450 monooxygenase, a decarboxylase, and a prenyltransferase.[8]

The proposed biosynthetic pathway commences with the NR-PKS assembling the initial polyketide chain. This is followed by a critical oxidative coupling reaction catalyzed by a dual-functional cytochrome P450 enzyme, which forms the characteristic depsidone ether linkage.[8] Subsequent tailoring enzymes, such as decarboxylases and prenyltransferases, modify the scaffold to generate the diverse array of mollicellin structures.[8]

Mollicellin Biosynthesis Polyketide Precursor Polyketide Precursor NR-PKS (MollE) NR-PKS (MollE) Polyketide Precursor->NR-PKS (MollE) Assembly Depsidone Scaffold Depsidone Scaffold NR-PKS (MollE):e->Depsidone Scaffold:w Cyclization & Ether Formation P450 (MollD) P450 (MollD) Depsidone Scaffold->P450 (MollD) Oxidative Coupling Decarboxylase (MollC) Decarboxylase (MollC) P450 (MollD)->Decarboxylase (MollC) Hydroxylation Prenyltransferase (MollF) Prenyltransferase (MollF) Decarboxylase (MollC)->Prenyltransferase (MollF) Decarboxylation Mollicellin Analogs Mollicellin Analogs Prenyltransferase (MollF)->Mollicellin Analogs Prenylation

Caption: Proposed biosynthetic pathway of mollicellins.

Pharmacological Properties of Mollicellins

The mollicellin family exhibits a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs. The following sections detail their key properties, supported by available quantitative data.

Cytotoxic (Anticancer) Activity

A significant body of research has focused on the cytotoxic potential of mollicellins against various human cancer cell lines.[3][6][9] The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]

Table 1: Cytotoxic Activity of Selected Mollicellin Analogs (IC50/GI50 in µM)

CompoundCell LineActivity (µM)Reference(s)
Mollicellin FHepG2 (Hepatocellular carcinoma)7.10[6]
Mollicellin HHepG2 (Hepatocellular carcinoma)6.83[3][9]
Mollicellin XKB (Oral epidermoid carcinoma)4.79[6]
Mollicellin BHT-29 (Colorectal adenocarcinoma)10.66[6]
Mollicellin GHeLa (Cervical cancer)13.97[3][9]
Mollicellin GHepG2 (Hepatocellular carcinoma)19.64[3][9]
Mollicellin KCholangiocarcinoma cell lines2.5 - 15.7 (µg/mL)[7]

Note: Data for Mollicellin J is not explicitly available in the reviewed literature. The table presents data for structurally related analogs to infer potential activity.

Antimicrobial Activity

Several mollicellins have demonstrated potent activity against a range of pathogenic bacteria, particularly Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][11]

Table 2: Antibacterial Activity of Selected Mollicellin Analogs

CompoundBacterial StrainActivity (IC50/MIC in µg/mL)Reference(s)
Mollicellin HS. aureus ATCC292135.14 (IC50)[3][9][12]
Mollicellin HS. aureus N50 (MRSA)6.21 (IC50)[3][9][12]
Mollicellin KMycobacterium tuberculosis12.5 (MIC)[7]
Mollicellin CSalmonella typhimuriumBactericidal[2]
Mollicellin ESalmonella typhimuriumBactericidal[2]
Mollicellin DSalmonella typhimuriumBactericidal[2]
Mollicellin FSalmonella typhimuriumBactericidal[2]
Other Pharmacological Activities

Beyond their cytotoxic and antimicrobial effects, mollicellins and related depsidones have been reported to possess other valuable biological properties:

  • Antimalarial Activity: Mollicellin K has shown potent antimalarial activity against Plasmodium falciparum with an IC50 of 3.0 µg/mL.[7]

  • Antioxidant Activity: Mollicellin O has demonstrated antioxidant potential by scavenging DPPH radicals, with an IC50 value of 71.92 µg/mL.[3][9]

Mechanistic Insights: Unraveling the Molecular Targets

While the precise molecular mechanisms of action for many mollicellins are still under active investigation, current evidence points towards the induction of apoptosis as a primary driver of their cytotoxic effects.[10] A plausible mechanism involves the generation of reactive oxygen species (ROS) which, in turn, modulates key signaling pathways such as the PI3K/AKT pathway.[2][10]

Mollicellin Cytotoxicity Pathway Mollicellin Mollicellin ROS Generation ROS Generation Mollicellin->ROS Generation PI3K/AKT Pathway PI3K/AKT Pathway ROS Generation->PI3K/AKT Pathway Inhibition Bcl-2 Family Modulation Bcl-2 Family Modulation PI3K/AKT Pathway->Bcl-2 Family Modulation Regulation Cell Cycle Arrest Cell Cycle Arrest PI3K/AKT Pathway->Cell Cycle Arrest Induction Mitochondrial Disruption Mitochondrial Disruption Bcl-2 Family Modulation->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential signaling pathway for mollicellin-induced cytotoxicity.

The modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, is a likely downstream effect.[13] This can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing programmed cell death.[13]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of mollicellin derivatives is intimately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

  • Side Chain: The nature of the side chain at position C-7 is a critical determinant of both antibacterial and cytotoxic activity. The 3-methylbut-2-enyl side chain, present in mollicellins G and H, appears to be particularly important for potent activity.[2]

  • Halogenation: The presence of a chlorine atom, as seen in mollicellin H, often enhances cytotoxic and antibacterial potency.[2]

  • Hydroxylation Pattern: The arrangement of hydroxyl groups on the aromatic rings can influence the compound's interaction with biological targets and its overall activity profile.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the mollicellin compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition & Incubation (4h) MTT Addition & Incubation (4h) Incubation (48-72h)->MTT Addition & Incubation (4h) Formazan Solubilization Formazan Solubilization MTT Addition & Incubation (4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) IC50 Calculation IC50 Calculation Absorbance Reading (570nm)->IC50 Calculation

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Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to the HPLC-Based Purification of Mollicellin J

Abstract This application note provides a comprehensive and detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Mollicellin J,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Mollicellin J, a depsidone-class natural product. Recognizing the increasing interest in Mollicellins for their biological activities, obtaining high-purity material is essential for accurate pharmacological and mechanistic studies.[1][2] This guide is designed for researchers, natural product chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, from initial solvent selection to final preparative-scale purification. The methodology emphasizes a systematic workflow, beginning with a broad "scouting" gradient to probe the analyte's chromatographic behavior, followed by targeted optimization of the mobile phase gradient to achieve high-resolution separation. Protocols for sample preparation, purity analysis of collected fractions, and system suitability are detailed to ensure trustworthiness and reproducibility.

Introduction: The Rationale for a Structured Purification Strategy

Reversed-phase HPLC is the technique of choice for this application due to its high resolving power and its suitability for separating moderately non-polar compounds like Mollicellin J.[5] The hydrophobic nature of depsidones, which is due to their tricyclic aromatic core, makes them ideal candidates for retention on a non-polar stationary phase (such as C18) with elution controlled by a polar mobile phase.[5][6]

This document outlines a logical, step-by-step process that begins with understanding the analyte's properties and culminates in a scalable, optimized purification protocol.

Analyte Characterization and Method Selection

A successful purification strategy begins with understanding the physicochemical properties of the target molecule.

Physicochemical Properties of Mollicellins

While specific data for Mollicellin J is sparse, the properties of its close analogs, such as Mollicellin H, provide a strong predictive foundation.

PropertyExpected Value / CharacteristicImplication for HPLC Method DevelopmentSource
Chemical Class Depsidone (Polyphenol)The presence of phenolic hydroxyl groups suggests the molecule is weakly acidic. Mobile phase pH control is critical for reproducible retention and good peak shape.[6][7]
Solubility Low in water; Soluble in organic solvents like DMSO, Methanol, Ethyl Acetate.A suitable organic solvent must be used for sample preparation. The chosen solvent must be miscible with the initial mobile phase to prevent sample precipitation upon injection.[6][8]
Hydrophobicity (logP) Predicted to be high (e.g., Mollicellin H logP ≈ 4.1 - 5.5).Excellent candidate for reversed-phase chromatography with a C18 stationary phase. Strong retention is expected.[6][7]
UV Absorbance Strong UV absorbance due to the aromatic core. Xanthone-like structures typically show maxima around 240-255 nm and 315-320 nm.UV-Vis or Photodiode Array (PDA) detection is the ideal choice. A PDA detector allows for the identification of optimal wavelengths and simultaneous purity assessment across the spectrum.[9][10][11]
Stability May be unstable at pH > 7.An acidic mobile phase is recommended to ensure compound stability throughout the purification process.[1]

Based on this analysis, an RP-HPLC method utilizing a C18 column, a water/acetonitrile mobile phase with an acidic modifier, and PDA detection is the most logical and scientifically sound approach.

Experimental Workflow: From Crude Extract to Pure Compound

The purification process is divided into distinct, logical phases: initial method development, optimization, preparative scale-up, and purity verification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_purify Phase 4: Purification & Analysis SamplePrep Sample Preparation (Dissolve & Filter) SystemPrep HPLC System Preparation (Prime & Equilibrate) SamplePrep->SystemPrep Scouting Run Scouting Gradient (5-95% ACN, 30 min) SystemPrep->Scouting Analysis Analyze Scouting Data (Identify tR & λmax) Scouting->Analysis Evaluate Chromatogram GradientOpt Refine Gradient Slope (Shallow gradient around tR) Analysis->GradientOpt FlowRateOpt Optimize Flow Rate & Loading GradientOpt->FlowRateOpt ScaleUp Preparative Scale-Up Run FlowRateOpt->ScaleUp Fraction Fraction Collection ScaleUp->Fraction Purity Purity Verification of Fraction (Analytical HPLC) Fraction->Purity Evap Solvent Evaporation Purity->Evap PureCompound PureCompound Evap->PureCompound Pure Mollicellin J

Caption: Overall workflow for HPLC method development and purification of Mollicellin J.

Detailed Protocols

Instrumentation and Reagents
  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a Photodiode Array (PDA) detector is required.[12]

  • Columns:

    • Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18 column, 21.2 x 250 mm, 10 µm particle size (example).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and water.[13]

  • Reagents: Formic acid (FA), trifluoroacetic acid (TFA), or acetic acid. HPLC-grade or better.[14]

  • Sample Preparation: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Protocol 1: Sample Preparation

The goal is to fully dissolve the sample and remove any particulate matter that could damage the HPLC column or system.[12]

  • Weighing: Accurately weigh approximately 10-20 mg of the crude or partially purified extract containing Mollicellin J.

  • Dissolution: Transfer the solid to a clean glass vial. Add a minimal volume of a strong solvent in which the compound is readily soluble, such as methanol or dimethyl sulfoxide (DMSO).[8] For reversed-phase HPLC, methanol is often a better choice as it has a weaker solvent strength than DMSO and is more compatible with the mobile phase.

  • Sonication: Sonicate the vial for 5-10 minutes to ensure complete dissolution.[8]

  • Dilution: Dilute the concentrated stock with the initial mobile phase (e.g., 95:5 Water:ACN) to a final concentration of approximately 1-2 mg/mL for analytical scouting.

  • Filtration: Draw the entire volume into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent system clogs.[12]

Protocol 2: Initial Method Development - The Scouting Gradient

A scouting gradient is a broad, linear gradient used to quickly determine the approximate retention time (tR) of the target compound and to get an overview of the sample's complexity.[15][16]

  • Column Installation: Install the analytical C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[14]

    • Mobile Phase B: 0.1% Acetonitrile in Water.[14]

    • Causality: The 0.1% formic acid maintains a low pH (~2.7), which suppresses the ionization of the phenolic hydroxyl groups on Mollicellin J.[17] This results in a single, uncharged species that interacts consistently with the C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.

  • System Setup and Equilibration:

    • Set the column oven temperature to 30 °C for improved retention time stability.[18]

    • Set the analytical flow rate to 1.0 mL/min.

    • Set the PDA detector to collect data from 200-400 nm, with specific wavelengths monitored at 254 nm and 320 nm.[10]

    • Equilibrate the column with the initial mobile phase conditions (95% A) for at least 15-20 minutes or until a stable baseline is achieved.

  • Scouting Gradient Run:

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient program outlined in the table below.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.095.05.0Linear
25.05.095.0Linear
30.05.095.0Linear
30.195.05.0Step
35.095.05.0Step
  • Data Analysis:

    • Examine the chromatogram to identify the peak corresponding to Mollicellin J (if a standard is available) or the most likely target peak based on expected retention.

    • Use the PDA software to extract the UV spectrum of the target peak. Determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for future detection and quantification.[9]

    • Note the retention time (tR) and the percentage of Mobile Phase B at which the peak elutes.

Protocol 3: Gradient Optimization

The goal of optimization is to increase the resolution between the target peak and its nearest impurities by "stretching" the gradient around the elution point of Mollicellin J.[19]

  • Principle: A shallower gradient (a smaller change in %B per unit of time) gives analytes more time to interact with the stationary phase, leading to better separation.[16]

  • Example Optimization: Assume the scouting run showed Mollicellin J eluting at tR = 18 minutes, which corresponds to approximately 65% Acetonitrile. The optimized gradient will focus on the 55-75% ACN range over a longer period.

  • Optimized Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Comments
0.095.05.0-
2.045.055.0Rapidly ramp to starting condition
17.025.075.0Shallow separation gradient (1.33% / min)
20.05.095.0Column wash
25.05.095.0Hold wash
25.195.05.0Re-equilibration
30.095.05.0Re-equilibration
  • Verification: Inject the sample again using the optimized method. The resolution between Mollicellin J and adjacent peaks should be significantly improved.

Protocol 4: Preparative Scale-Up and Purification
  • Install Preparative Column: Replace the analytical column with the preparative C18 column (e.g., 21.2 x 250 mm).

  • Adjust Flow Rate: Scale the flow rate according to the column diameter. A common formula is: Flow_prep = Flow_anal * (Radius_prep / Radius_anal)². For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min.

  • Prepare a Concentrated Sample: Dissolve a larger quantity of the crude extract in a suitable solvent to a higher concentration (e.g., 20-50 mg/mL), then filter.

  • Run the Purification:

    • Equilibrate the preparative column thoroughly (this will take longer and consume more solvent).

    • Inject a larger volume of the concentrated sample (e.g., 0.5 - 2.0 mL).

    • Run the optimized gradient method, ensuring the gradient times are adjusted for the new flow rate and larger column volume if necessary.

    • Monitor the chromatogram at the predetermined λmax.

  • Fraction Collection: Manually or automatically collect the eluent corresponding to the Mollicellin J peak into a clean collection vessel. Start collecting just before the peak begins to rise and stop just after it returns to baseline.

  • Post-Purification: Evaporate the solvent from the collected fraction using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Protocol 5: Purity Verification

Always verify the purity of the final product.

  • Prepare Sample: Dissolve a small amount of the purified solid in methanol (~0.1 mg/mL).

  • Analytical Run: Switch back to the analytical column and system setup.

  • Inject and Analyze: Inject the sample using the optimized analytical method.

  • Assess Purity: A pure sample should yield a single, sharp, and symmetrical peak. Use the PDA detector's purity analysis function, if available, to confirm peak homogeneity. Purity is often reported as the peak area percentage at the primary detection wavelength.

Troubleshooting Common HPLC Issues

Effective method development requires the ability to diagnose and solve common problems.

Troubleshooting cluster_tailing cluster_resolution cluster_pressure Problem Common HPLC Problem Tailing Peak Tailing Problem->Tailing Resolution Poor Resolution Problem->Resolution Pressure High Backpressure Problem->Pressure Tailing_Sol1 Cause: Secondary Interactions Solution: Check/adjust mobile phase pH. Ensure acidic modifier is present and at sufficient concentration (e.g., 0.1% FA). Tailing->Tailing_Sol1 Tailing_Sol2 Cause: Column Overload Solution: Reduce injection mass/volume. Tailing->Tailing_Sol2 Tailing_Sol3 Cause: Column Degradation Solution: Flush column or replace with a new one. Tailing->Tailing_Sol3 Res_Sol1 Cause: Gradient too steep Solution: Make the gradient shallower around the target peaks. Resolution->Res_Sol1 Res_Sol2 Cause: Inappropriate Solvent Solution: Try Methanol instead of Acetonitrile (or vice versa) to alter selectivity. Resolution->Res_Sol2 Pres_Sol1 Cause: System/Column Clog Solution: Filter sample. Check for blockages in tubing or frits. Reverse-flush column. Pressure->Pres_Sol1 Pres_Sol2 Cause: Buffer Precipitation Solution: Ensure buffer is soluble in the highest organic percentage used. [9] Pressure->Pres_Sol2

Caption: A decision tree for troubleshooting common issues in RP-HPLC.

Conclusion

This application note presents a systematic and scientifically grounded methodology for the development of an efficient RP-HPLC method for the purification of Mollicellin J. By following a logical progression from initial scouting runs to targeted gradient optimization and careful scale-up, researchers can reliably obtain high-purity material essential for downstream applications. The emphasis on understanding the analyte's chemistry—particularly its acidic nature and hydrophobicity—is key to making informed decisions regarding column and mobile phase selection, ultimately leading to a robust and reproducible purification protocol.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2025). The Secrets of Successful Gradient Elution.
  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Welch Materials. (2025). Gradient Optimization in HPLC.
  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • Singh, S. et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. 6(5): 459-464.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cowaxanthone B Purification.
  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • ResearchGate. (n.d.). UV-Vis spectra of 8 xanthones from G. mangostana extracts.
  • Pothitirat, W. et al. (2013). Determination of total xanthones in garcinia mangostana fruit rind extracts by ultraviolet (uv) spectrophotometry. Journal of Medicinal Plants Research.
  • ResearchGate. (n.d.). Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry.
  • J-Stage. (n.d.). 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense.
  • Bae, E. et al. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Available at: [Link]

  • Benchchem. (n.d.). Mollicellin H: A Technical Whitepaper on its Physicochemical Properties and Biological Activity.
  • ACS Publications. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products. Available at: [Link]

  • Wang, J. et al. (2015). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules. Available at: [Link]

  • Benchchem. (n.d.). Improving the solubility of mollicellin H for bioassays.
  • IJARSCT. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • PubChem. (n.d.). Mollicellin C. Available at: [Link]

  • PubChem. (n.d.). mollicellin H. Available at: [Link]

Sources

Application

Production of Mollicellin J via Solid-State Fermentation: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Mollicellin J, a depsidone secondary metabolite, has garnered interest within the scientific community for its potential biological activities....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin J, a depsidone secondary metabolite, has garnered interest within the scientific community for its potential biological activities. Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone skeleton and are known to be produced by various fungi, particularly species within the genus Chaetomium.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the production of Mollicellin J through solid-state fermentation (SSF) of Chaetomium species. SSF is a fermentation technique where microorganisms are cultured on a solid substrate in the absence or near-absence of free water.[4][5] This method often mimics the natural habitat of filamentous fungi and can lead to enhanced production of secondary metabolites compared to submerged fermentation.[4]

This document is designed to provide researchers with the necessary information to establish a robust and reproducible workflow for Mollicellin J production, from fungal strain selection and culture to extraction, purification, and quantification.

The Producing Organism: Chaetomium

The genus Chaetomium comprises a diverse group of ascomycete fungi found ubiquitously in soil, compost, and on decaying plant material.[2] Several species within this genus are recognized for their prolific production of a wide array of bioactive secondary metabolites, including depsidones like the mollicellins.[1][2][3] While various Chaetomium species are known to produce mollicellins, Chaetomium brasiliense has been specifically identified as a producer of Mollicellin J.[6]

Solid-State Fermentation: Principles and Advantages

Solid-state fermentation offers several advantages for the production of fungal secondary metabolites. The low water content in SSF systems can induce a physiological state in fungi that is conducive to the biosynthesis of secondary metabolites. Furthermore, SSF can result in higher product yields and stability, simpler downstream processing, and lower energy consumption compared to submerged fermentation. The choice of a suitable solid substrate is critical as it not only provides physical support for microbial growth but also serves as the primary source of nutrients.

Protocol for Mollicellin J Production

This protocol outlines a comprehensive workflow for the production of Mollicellin J, encompassing fungal culture, solid-state fermentation, and downstream processing.

Part 1: Fungal Strain and Inoculum Preparation

1.1. Fungal Strain:

  • Chaetomium brasiliense is a recommended species for the production of Mollicellin J.[6] It is advisable to obtain a pure culture from a reputable microbial culture collection to ensure strain identity and viability.

1.2. Culture Medium for Inoculum:

  • Potato Dextrose Agar (PDA) is a suitable medium for the initial cultivation and maintenance of Chaetomium species.

1.3. Inoculum Preparation Protocol:

  • Aseptically transfer a small piece of the Chaetomium brasiliense culture onto a fresh PDA plate.

  • Incubate the plate at 25-28°C for 17-20 days, or until the fungus has sporulated sufficiently.[7][8]

  • Prepare a spore suspension by adding approximately 10 mL of sterile distilled water containing a surfactant (e.g., 0.05% v/v Tween 80) to the surface of the mature fungal culture.[7]

  • Gently scrape the surface with a sterile loop or spreader to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile tube.

  • Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10^7 spores/mL with sterile distilled water. This suspension will serve as the inoculum for the solid-state fermentation.

Part 2: Solid-State Fermentation

2.1. Solid Substrate:

  • Rice is a commonly used and effective solid substrate for the cultivation of Chaetomium species and the production of secondary metabolites.[9] Other agricultural grains or lignocellulosic materials can also be explored as potential substrates.

2.2. Fermentation Medium Preparation:

  • Weigh 100 g of rice into a 1 L Erlenmeyer flask.

  • Add distilled water to achieve a final moisture content of 50-60%. The optimal moisture content is crucial for fungal growth and metabolite production and may require optimization.[10]

  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.[9]

  • Allow the flasks to cool to room temperature before inoculation.

2.3. Inoculation and Incubation:

  • Aseptically inoculate each flask with 10 mL of the prepared Chaetomium brasiliense spore suspension (1 x 10^7 spores/mL).

  • Mix the contents of the flask thoroughly to ensure an even distribution of the inoculum.

  • Incubate the flasks under static conditions at 28°C for 28 days.[9] Static incubation is often preferred for SSF as it allows for the development of a mycelial network throughout the substrate.

Table 1: Optimized Solid-State Fermentation Parameters for Mollicellin J Production

ParameterRecommended ValueRationale
Fungal Strain Chaetomium brasilienseKnown producer of Mollicellin J.[6]
Solid Substrate RiceProvides necessary nutrients and physical support for fungal growth.[9]
Moisture Content 50-60%Crucial for fungal metabolism and secondary metabolite biosynthesis.[10]
Incubation Temperature 28°COptimal for the growth of many Chaetomium species.
pH Neutral (initial)Chaetomium globosum shows optimal growth at a neutral pH.[11][12]
Incubation Period 28 daysSufficient duration for fungal colonization and secondary metabolite production.[9]
Aeration Static IncubationAllows for the establishment of a mycelial network.
Part 3: Extraction and Purification of Mollicellin J

3.1. Extraction:

  • After the incubation period, harvest the entire fermented solid substrate from the flasks.

  • Submerge the fermented material in ethyl acetate (EtOAc) at a solid-to-solvent ratio of 1:3 (w/v).[9] Ethyl acetate is an effective solvent for extracting depsidones.

  • Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

  • Filter the mixture to separate the solid residue from the ethyl acetate extract.

  • Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery of the metabolites.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2. Purification:

  • Silica Gel Column Chromatography:

    • The crude extract can be subjected to silica gel column chromatography for initial purification.

    • Prepare a silica gel column packed in a non-polar solvent such as hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a dichloromethane-methanol gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Mollicellin J.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with Mollicellin J from the silica gel column can be further purified using preparative HPLC with a C18 column.

    • A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

Part 4: Quantification of Mollicellin J

4.1. Analytical High-Performance Liquid Chromatography (HPLC-UV):

  • A validated HPLC-UV method can be used for the quantification of Mollicellin J.[13][14][15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with a small percentage of formic acid for better peak shape) and acetonitrile or methanol.

  • Detection: UV detection at the wavelength of maximum absorbance for Mollicellin J.

  • Quantification: A calibration curve should be prepared using a purified standard of Mollicellin J to determine the concentration in the extracts.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • For higher sensitivity and selectivity, an LC-MS/MS method can be developed.[16][17][18][19]

  • This technique allows for the precise quantification of Mollicellin J even in complex matrices by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Workflow and Pathway Diagrams

Experimental Workflow for Mollicellin J Production

MollicellinJ_Workflow cluster_Inoculum Inoculum Preparation cluster_SSF Solid-State Fermentation cluster_Downstream Downstream Processing Culture Chaetomium brasiliense Culture on PDA SporeSuspension Spore Suspension (1x10^7 spores/mL) Culture->SporeSuspension 17-20 days 25-28°C Substrate Rice Substrate (50-60% moisture) SporeSuspension->Substrate Fermentation Static Incubation Substrate->Fermentation Inoculation FermentedMass Fermented Rice Mass Fermentation->FermentedMass 28 days 28°C Extraction Ethyl Acetate Extraction FermentedMass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification PureMollicellinJ Pure Mollicellin J Purification->PureMollicellinJ

Caption: Experimental workflow for the production of Mollicellin J.

Simplified Biosynthetic Pathway of Mollicellins

Mollicellin_Biosynthesis OrsellinicAcid Orsellinic Acid Units PKS Polyketide Synthase (PKS) OrsellinicAcid->PKS Depside Depside Intermediate PKS->Depside P450 Cytochrome P450 Monooxygenase Depside->P450 Depsidone Depsidone Core (Mollicellin Precursor) P450->Depsidone TailoringEnzymes Tailoring Enzymes (e.g., Prenyltransferase) Depsidone->TailoringEnzymes MollicellinJ Mollicellin J TailoringEnzymes->MollicellinJ

Caption: Simplified biosynthetic pathway of mollicellins.

Conclusion

The production of Mollicellin J through solid-state fermentation of Chaetomium brasiliense presents a viable and efficient method for obtaining this bioactive compound. The protocols outlined in this guide provide a solid foundation for researchers to initiate and optimize their production workflows. Key to success is the careful control of fermentation parameters, particularly the choice of fungal strain, solid substrate, and moisture content. The provided methodologies for extraction, purification, and quantification will aid in the isolation and characterization of Mollicellin J for further investigation into its biological properties and potential applications in drug development.

References

  • Ouyang, J., Mao, Z., Guo, H., Xie, Y., Cui, Z., Sun, J., Wu, H., Wen, X., Wang, J., & Shan, T. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules, 23(12), 3218. [Link]

  • Lab (6) General Mycology Laboratory. (2021, November 30).
  • Ouyang, J., Mao, Z., Guo, H., Xie, Y., Cui, Z., Sun, J., Wu, H., Wen, X., Wang, J., & Shan, T. (2018). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. ResearchGate. [Link]

  • a simple method to control the moisture content of the fermenting medium during laboratory-scale solid-state fermentation experiments - SciELO. (1999). SciELO. [Link]

  • D'Avolio, A., de Grazia, U., & Pensi, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 179, 112983.
  • Kim, H. K., Lee, J. H., & Lee, C. H. (2018). Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698. Frontiers in Microbiology, 9, 232.
  • How to prepare a fungal spore suspension from a plate or tube for later inoculation into liquid media? | ResearchGate. (2012, July 9). ResearchGate. [Link]

  • Ţăranu, I., Braicu, C., & Pistol, G. C. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Plants, 10(12), 2739.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Zhang, Y., Wang, Y., Li, Y., & Chen, J. (2025). Optimising Fungal Spore Cultivation and Inoculation Methods for Enhanced Antifungal Performance Testing of Textiles. Journal of Engineered Fibers and Fabrics, 20.
  • Chen, H., Xu, J., & Li, Z. (2015). Humidity Control Strategies for Solid-State Fermentation: Capillary Water Supply by Water-Retention Materials and Negative-Pressure Auto-controlled Irrigation. Frontiers in Bioengineering and Biotechnology, 3, 137.
  • An expanded database of high-resolution MS/MS spectra for lichen-derived natural products - PMC. (2025, February 12). National Center for Biotechnology Information. [Link]

  • Rahman, N. A., & Basri, M. (2017). Effect of fermentation time, moisture content, and temperature on sorbitol production via solid state fermentation process. Journal of Chemical Engineering and Industrial Biotechnology, 1(2), 64-71.
  • Optimising Fungal Spore Cultivation and Inoculation Methods for Enhanced Antifungal Performance Testing of Textiles - ResearchGate. (2025, January 17). ResearchGate. [Link]

  • SSF and AGSF Solid State Ferment
  • Dwibedi, V., Rath, S. K., Jain, S., Martínez-Argueta, N., Prakash, R., Saxena, S., & Rios-Solis, L. (2023). Key insights into secondary metabolites from various Chaetomium species. Applied Microbiology and Biotechnology, 107(2-3), 517-540.
  • Fogle, M. R., Coppock, J. D., & Straus, D. C. (2008). Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH. International Journal of Molecular Sciences, 9(12), 2357–2365.
  • Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH. (2025, October 16). MDPI. [Link]

  • Barrios-González, J. (2012). Secondary Metabolites Production by Solid-State Fermentation. Biotechnology and Bioprocess Engineering, 17(5), 887-897.
  • Wang, Y., Li, H., Liu, Y., & Zhang, T. (2015).
  • Ridder, E. R., Nokes, S. E., & Strobel, H. J. (1999). Optimization of Solid-State Fermentation Parameters for the Production of Xylanase by Trichoderma longibrachiatum. Transactions of the ASAE, 42(4), 1155-1161.
  • Mollicellins O-R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 - Semantic Scholar. (2018, December 5). Semantic Scholar. [Link]

  • Rinzema, A. (1993). Solid-State Fermentation. Wageningen University & Research. [Link]

  • Puyol, D., Montpart, N., & Sanchez, A. (2022). Solid-State Fermentation from Organic Wastes: A New Generation of Bioproducts. Processes, 10(12), 2675.
  • Papagianni, M. (2004). Submerged and Solid-State Phytase Fermentation by Aspergillus niger: Effects of Agitation and Medium Viscosity. Food Technology and Biotechnology, 42(4), 319-324.
  • Crespo, R., & Cavia-Saiz, M. (2014). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies.
  • Doveri, F. (2013). An additional update on the genus Chaetomium with descriptions of two coprophilous species, new to Italy. Mycosphere, 4(5), 820-830.
  • Zhang, Y., Wang, Y., & Chen, J. (2025).
  • Ouyang, J., Mao, Z., Guo, H., Xie, Y., Cui, Z., Sun, J., Wu, H., Wen, X., Wang, J., & Shan, T. (2018). Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules (Basel, Switzerland), 23(12), 3218.
  • Sedlbauer, K. (2002). Comparative Evaluation of the Predictions of Two Established Mold Growth Models. [Journal Name], , pages.

  • Index Fungorum - Names Record. (n.d.). Index Fungorum. [Link]

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  • Singh, G., & Lumbsch, H. T. (2021). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. Journal of Fungi, 7(10), 825.
  • Ghorbani, M., & Amini, M. (2024). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Scientific Reports, 14(1), 28409.
  • Li, J., & Zhou, Y. (2021). HPLC-UV method for qquantitation of linezolid. International Journal of Nanomedicine, 16, 8043-8051.
  • Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil's claw - ACG Publications. (2025, June 1). ACG Publications. [Link]

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Method

Mollicellin J in DMSO: A Guide to Solubility and Storage for Drug Discovery Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and storage of Mollicellin J when using Dimethyl Sulfoxide (DMSO) as a solvent. Given the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and storage of Mollicellin J when using Dimethyl Sulfoxide (DMSO) as a solvent. Given the limited direct data on Mollicellin J, this guide synthesizes information from structurally similar compounds, such as Mollicellin H, and established best practices for handling hydrophobic small molecules in a laboratory setting.[1][2]

Understanding Mollicellin J: A Primer

Mollicellins are a class of depsidone natural products, often isolated from fungi.[1] These compounds, including analogs like Mollicellin C, D, H, K, and M, are noted for their diverse and potent biological activities, which have led to their investigation as potential therapeutic agents.[1][3][4][5] While the specific bioactivities of Mollicellin J are a subject of ongoing research, its structural relatives have demonstrated cytotoxic and antimalarial properties.[4][5] Due to their hydrophobic nature, mollicellins generally exhibit low solubility in aqueous solutions, making organic solvents like DMSO indispensable for in vitro studies.[1][2]

Solubility of Mollicellin J in DMSO

Table 1: Physicochemical Properties and Estimated DMSO Solubility of Mollicellin Analogs

PropertyMollicellin HMollicellin KMollicellin DGeneral Expectation for Mollicellin J
Molecular Formula C₂₁H₂₀O₆[1]C21H18O7[6]C21H21ClO6[3]Similar complex organic structure
Molecular Weight 368.38 g/mol [1]382.40 g/mol [6]404.80 g/mol [3]In a similar range
Appearance Likely a white or off-white solidNot specifiedNot specifiedSolid at room temperature
Aqueous Solubility Predicted to be very low[1]Not specifiedNot specifiedExpected to be very low
DMSO Solubility ≥ 10 mM [1]Not specifiedNot specifiedExpected to be ≥ 10 mM

Causality Behind DMSO as a Solvent Choice:

DMSO is a powerful, aprotic, and highly polar organic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it particularly effective at solvating large, complex organic molecules like Mollicellin J that have limited solubility in water. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare stock solutions.[2]

Protocol for Preparing Mollicellin J Stock Solutions in DMSO

This protocol outlines a self-validating system for the preparation of a 10 mM stock solution of Mollicellin J in DMSO.

Materials:

  • Mollicellin J (solid powder)

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Sterile, amber, or opaque microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Methodology:

  • Pre-Weighing Preparations: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All work with solid Mollicellin J should be conducted in a chemical fume hood to avoid inhalation of airborne particles.[8]

  • Weighing Mollicellin J: Accurately weigh the desired amount of Mollicellin J powder. For a 1 ml of 10 mM stock solution, you would need to calculate the mass based on its specific molecular weight.

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the weighed Mollicellin J.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[2] A clear solution with no visible particulates should be obtained.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can be employed to aid dissolution.[2] However, be cautious with heat, as it may degrade the compound. Always visually inspect the solution to confirm complete dissolution before storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[2][9]

Diagram 1: Experimental Workflow for Mollicellin J Stock Solution Preparation

G cluster_prep Preparation cluster_procedure Procedure cluster_qc Quality Control PPE Don PPE FumeHood Work in Fume Hood Weigh Weigh Mollicellin J AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Vortex Vortex to Dissolve AddDMSO->Vortex Visual Visually Inspect for Clarity Vortex->Visual Troubleshoot Troubleshoot (Warm/Sonicate) Troubleshoot->Visual Aliquot Aliquot for Storage Visual->Troubleshoot Incomplete Dissolution Visual->Aliquot Complete Dissolution

Caption: Workflow for preparing a Mollicellin J stock solution in DMSO.

Storage and Stability Guidelines for Mollicellin J in DMSO

Proper storage is critical to maintain the integrity and biological activity of your Mollicellin J stock solution.

Key Storage Recommendations:

  • Temperature: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C .[10] Studies have shown that most compounds in DMSO are stable for extended periods at these temperatures.[10][11] For short-term storage (a few days), 2-8°C may be acceptable, but this is compound-dependent.[12]

  • Light: Protect the solution from light by storing it in amber or opaque vials. Many organic compounds are light-sensitive and can degrade upon exposure.

  • Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[9] Water in DMSO can lead to compound precipitation or hydrolysis over time.[10] Ensure vials are tightly sealed. The use of anhydrous DMSO for preparation is a critical first step in mitigating this.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.[9] Aliquoting into single-use volumes is the most effective way to avoid this.[2] Studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[10]

Diagram 2: Decision Tree for Mollicellin J-DMSO Solution Storage

G Start Mollicellin J in DMSO Stock Solution Prepared StorageDuration Intended Storage Duration? Start->StorageDuration LongTerm Long-Term (>1 week) StorageDuration->LongTerm Long ShortTerm Short-Term (<1 week) StorageDuration->ShortTerm Short StoreNegative20_80 Store at -20°C or -80°C in Tightly Sealed, Light-Protected Aliquots LongTerm->StoreNegative20_80 Store2_8 Store at 2-8°C in Tightly Sealed, Light-Protected Vial ShortTerm->Store2_8

Caption: Decision guide for the appropriate storage of Mollicellin J in DMSO.

Safety and Handling Precautions

As with any biologically active compound, appropriate safety measures must be taken when handling Mollicellin J.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Handle solid Mollicellin J in a certified chemical fume hood to prevent inhalation.[8]

  • Waste Disposal: All materials contaminated with Mollicellin J, including pipette tips, tubes, and gloves, should be treated as hazardous chemical waste and disposed of according to your institution's guidelines.[8]

  • Spill Response: In case of a spill, follow your laboratory's established spill response procedure for hazardous chemicals.[8]

By adhering to these guidelines, researchers can ensure the integrity and reproducibility of their experiments involving Mollicellin J.

References

  • MycoCentral. Mollicellin k.
  • BenchChem. Essential Safety and Handling Guidelines for Mollicellin H.
  • MycoCentral. Mollicellin d.
  • BenchChem. Mollicellin H: A Technical Whitepaper on its Physicochemical Properties and Biological Activity.
  • BenchChem. Improving the solubility of mollicellin H for bioassays.
  • PubChem. 9-Chloro-3,4-dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo-2H,7H-1-benzopyrano(7,6-b)(1,4)benzodioxepin-11-carboxaldehyde.
  • PubChem. 3,9-Dihydroxy-8-methoxy-1,6-dimethyl-7-(3-methyl-1-oxo-2-buten-1-yl)-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-4-carboxaldehyde.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]

  • Sigma-Aldrich. VU0238429.
  • ResearchGate. How long can a compound be stable in DMSO for?.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Application

Application Note: Preparation and Handling of Mollicellin J Stock Solutions for In Vitro Assays

Introduction & Pharmacological Relevance Mollicellin J is a bioactive secondary metabolite belonging to the depsidone class, primarily isolated from endophytic fungi such as Chaetomium brasiliense[1]. In recent drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Mollicellin J is a bioactive secondary metabolite belonging to the depsidone class, primarily isolated from endophytic fungi such as Chaetomium brasiliense[1]. In recent drug discovery efforts, Mollicellin J has demonstrated significant pharmacological potential, notably exhibiting potent antimalarial activity against Plasmodium falciparum and targeted cytotoxicity against various human cancer cell lines (e.g., Bre-04, Lu-04, and N-04)[1][2].

Due to the complex, highly lipophilic nature of the depsidone scaffold, Mollicellin J is virtually insoluble in aqueous environments[3]. Improper reconstitution and dilution often lead to compound precipitation, degradation, or vehicle-induced cytotoxicity, which can severely confound in vitro assay results. This application note provides a self-validating, step-by-step protocol for the preparation, storage, and handling of Mollicellin J to ensure maximum solubility, stability, and experimental reproducibility.

Physicochemical Properties

Understanding the physicochemical profile of Mollicellin J is the first step in designing a robust in vitro testing strategy.

Table 1: Physicochemical and Storage Profile of Mollicellin J

PropertyValue / Specification
Chemical Class Depsidone
Molecular Formula C₂₁H₂₂O₆
Molecular Weight ~370.4 g/mol
Primary Biological Source Chaetomium brasiliense
Solubility Profile Soluble in DMSO, Methanol, DMF; Insoluble in H₂O
Storage (Lyophilized Solid) -20°C (Protect from light and ambient moisture)
Storage (Reconstituted Solution) -80°C (Aliquoted, purged with inert gas)

Experimental Workflow & Causality

G Powder Lyophilized Mollicellin J (Store at -20°C) Equilibrate Equilibrate to RT (Prevents condensation) Powder->Equilibrate Thaw in desiccator MasterStock 10 mM Master Stock (Anhydrous DMSO) Equilibrate->MasterStock Add solvent Aliquot Aliquot & Purge (Argon/N2 gas) MasterStock->Aliquot Divide to avoid freeze-thaw WorkingStock Intermediate Dilutions (1000X in DMSO) MasterStock->WorkingStock Serial dilution Storage Long-term Storage (-80°C) Aliquot->Storage Freeze AssayMedia Final Assay Media (<0.1% DMSO final) WorkingStock->AssayMedia 1:1000 dilution in media

Workflow for the preparation and dilution of Mollicellin J stock solutions for in vitro assays.

Step-by-Step Methodology

Phase 1: Reconstitution and Master Stock Preparation

The goal of this phase is to create a highly concentrated, stable Master Stock (typically 10 mM) that minimizes the compound's exposure to water and oxygen.

  • Equilibration: Remove the vial of lyophilized Mollicellin J from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water acts as a catalyst for the hydrolysis of the depsidone ester linkages, rapidly degrading the active compound and altering the true molarity of your stock.

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) with a purity of ≥99.9%.

    • Causality: Depsidones are highly lipophilic[3]. Anhydrous DMSO ensures complete dissolution while maintaining a water-free environment to preserve structural integrity.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Pipette up and down gently. If particulate matter persists, sonicate the vial in a room-temperature water bath for 1–2 minutes.

  • Aliquoting & Purging: Divide the 10 mM Master Stock into single-use aliquots (e.g., 10–20 µL) using amber microcentrifuge tubes to protect from light. Purge the headspace of each tube with a gentle stream of inert gas (Argon or Nitrogen) before sealing.

    • Causality: Purging displaces oxygen, preventing oxidative degradation of the molecule during long-term storage[4]. Repeated freeze-thaw cycles will precipitate the compound; single-use aliquots bypass this issue. Store immediately at -80°C.

Phase 2: Preparation of Working Solutions (Serial Dilution)

To generate dose-response curves (e.g., for IC₅₀ or GI₅₀ determination), intermediate working solutions must be prepared.

  • Intermediate Dilution in DMSO: Perform all serial dilutions in 100% DMSO to create 1000X working stocks for each desired final concentration.

    • Causality: Diluting a highly concentrated DMSO stock directly into aqueous cell culture media causes a "solvent crash" (microprecipitation). By creating a 1000X intermediate stock in DMSO, you ensure the compound remains fully dissolved until the final rapid-mixing step.

Table 2: Half-Log Serial Dilution Scheme (Targeting 10 µM to 0.1 µM Final Concentration)

StepSource SolutionVol. of SourceVol. of DMSOIntermediate Conc. (1000X)Final Media Conc. (1:1000)
110 mM Master Stock--10 mM (10,000 µM)10 µM
210 mM Master Stock10 µL23.3 µL3 mM (3,000 µM)3 µM
33 mM Solution10 µL20.0 µL1 mM (1,000 µM)1 µM
41 mM Solution10 µL23.3 µL300 µM0.3 µM
5300 µM Solution10 µL20.0 µL100 µM0.1 µM
  • Final Media Addition: Add 1 µL of the 1000X working stock to 999 µL of pre-warmed culture media. Vortex immediately and vigorously to ensure rapid dispersion.

  • Self-Validating Quality Control (Vehicle Control): You must prepare a negative control well containing the exact same final concentration of DMSO (0.1% v/v) without Mollicellin J.

    • Causality: DMSO concentrations exceeding 0.1% to 0.5% can induce cellular toxicity, osmotic stress, or unwanted differentiation in sensitive cell lines (like the Bre-04 or Lu-04 lines used in Mollicellin J assays). A matched vehicle control ensures that any observed cytotoxicity is strictly attributable to the depsidone and not the solvent.

References

  • Antimalarial and Cytotoxic Depsidones from the Fungus Chaetomium brasiliense | Journal of Natural Products - ACS Publications | 1

  • Key insights into secondary metabolites from various Chaetomium species | PMC - NIH | 2

  • Lobaric acid (Depsidone Chemical Properties) | Grokipedia | 3

  • PRODUCT INFORMATION - Emeguisin A (Depsidone Handling Guidelines) | Cayman Chemical | 4

Sources

Method

Application Note &amp; Protocol: High-Fidelity Extraction of Fungal Depsidones Using Ethyl Acetate

Introduction: The Therapeutic Promise of Fungal Depsidones Fungi are prolific producers of a vast arsenal of bioactive secondary metabolites.[1] Among these, depsidones represent a significant class of polyphenolic polyk...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Fungal Depsidones

Fungi are prolific producers of a vast arsenal of bioactive secondary metabolites.[1] Among these, depsidones represent a significant class of polyphenolic polyketides with a distinctive tricyclic structure, featuring a central seven-membered ring formed by ester and ether linkages between two phenolic units.[2][3][4] These complex molecules, found predominantly in fungi and lichens, have garnered substantial interest from the scientific community due to their diverse and potent biological activities.[3][5] Reported bioactivities include antimicrobial, cytotoxic, anti-inflammatory, antimalarial, and various enzyme inhibitory capacities, marking them as promising candidates for drug discovery and development.[1][3]

The journey from a promising fungal strain to a purified, active depsidone hinges on a robust and efficient extraction methodology. The choice of solvent is paramount, as it dictates the yield and purity of the target compounds. Ethyl acetate has emerged as a highly effective and widely adopted solvent for the extraction of depsidones and other moderately polar fungal metabolites.[1][5][6] Its selectivity for phenolic compounds, favorable solubility characteristics, and relatively low boiling point make it an ideal choice for isolating these valuable molecules from complex fungal cultures.[6][7]

This comprehensive guide provides a detailed protocol for the extraction of depsidones from fungal cultures using ethyl acetate. It is designed for researchers, natural product chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles, safety imperatives, and downstream processing considerations.

The Chemistry of Extraction: Why Ethyl Acetate?

The efficacy of an extraction protocol is rooted in the physicochemical compatibility between the solvent and the target molecule.

The Molecular Profile of Depsidones

Depsidones are structurally characterized as polyphenolic compounds.[3] Their architecture, built from two orcinol or β-orcinol derived rings connected by both an ester and an ether linkage, results in a molecule of intermediate polarity.[4][5] The presence of hydroxyl and carbonyl functional groups allows for hydrogen bonding, while the aromatic rings contribute non-polar characteristics. This duality governs their solubility.

Rationale for Ethyl Acetate Selection

Ethyl acetate (CH₃COOCH₂CH₃) is a moderately polar solvent that strikes an optimal balance for depsidone extraction.

  • Polarity Matching : It is polar enough to effectively solvate the phenolic hydroxyl groups and the ester linkage of depsidones, yet not so polar that it excessively co-extracts highly polar impurities like sugars or amino acids from the culture medium.[7]

  • Selectivity : Ethyl acetate is known to be an excellent solvent for extracting low-molecular-weight phenolic compounds and high-molecular-weight polyphenols.[6] This selectivity ensures a crude extract that is already enriched with the target depsidones.

  • Volatility : With a boiling point of 77.1 °C, ethyl acetate is easily removed from the extract under reduced pressure (e.g., using a rotary evaporator).[7] This facilitates the concentration of the sample without requiring excessive heat, which could degrade thermally sensitive depsidones.

  • Immiscibility with Water : It is largely immiscible with water, which is essential for performing liquid-liquid extractions from the aqueous culture filtrate.[8]

Safety First: Mandatory Precautions for Ethyl Acetate

Ethyl acetate is a hazardous chemical that requires strict safety protocols.[9] Its primary dangers are high flammability and potential for irritation and central nervous system effects upon exposure.[10][11]

Always handle ethyl acetate inside a certified chemical fume hood.

Hazard Required Safety Measures
Flammability Fire & Explosion Prevention : Keep away from all ignition sources (flames, sparks, hot surfaces).[10][11] Use only spark-proof tools and explosion-proof electrical equipment.[12] Ensure all containers and equipment are properly grounded to prevent static discharge.[11][12] Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][12]
Inhalation Ventilation & Respiratory Protection : Work in a well-ventilated area, preferably a chemical fume hood, to keep vapor concentrations below exposure limits.[10][12] May cause drowsiness, dizziness, and respiratory tract irritation.[11]
Skin/Eye Contact Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., butyl rubber or laminate film), chemical splash goggles, and a lab coat.[9][12] Ethyl acetate can cause skin and eye irritation.[10]
Spills & Waste Containment & Disposal : For small spills, absorb with an inert material (e.g., sand, vermiculite).[11][13] For large spills, evacuate the area.[13] Dispose of ethyl acetate waste in designated, properly labeled hazardous waste containers according to institutional and local regulations.[12]

Materials and Reagents

  • Fungal culture (liquid or solid-state fermentation)

  • Ethyl Acetate (HPLC or analytical grade)

  • Methanol (HPLC or analytical grade)

  • Deionized Water

  • Dimethyl Sulfoxide (DMSO, for dissolving final extract)

  • Sodium Sulfate (Anhydrous)

  • Separating Funnels (appropriate volume for culture)

  • Erlenmeyer Flasks

  • Beakers

  • Buchner Funnel and Filter Paper (e.g., Whatman No. 1)

  • Vacuum Flask

  • Rotary Evaporator with water bath

  • Glass Vials for storage

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Shaker (orbital or reciprocal)

Detailed Step-by-Step Extraction Protocol

This protocol is designed for a typical liquid fermentation culture. It involves the separate extraction of the culture filtrate (where extracellular metabolites are found) and the fungal mycelia (for intracellular metabolites).

Workflow Overview

G cluster_0 Harvesting & Separation cluster_1 Extraction cluster_2 Processing & Purification A Fungal Culture B Vacuum Filtration A->B C Culture Filtrate (Aqueous Phase) B->C D Fungal Mycelia (Solid Phase) B->D E Liquid-Liquid Extraction (add Ethyl Acetate) C->E F Solid-Liquid Extraction (soak in Ethyl Acetate) D->F G Combine Organic Phases E->G F->G H Dry with Na₂SO₄ G->H I Rotary Evaporation H->I J Crude Depsidone Extract I->J K Chromatography (e.g., HPLC, Column) J->K L Purified Depsidones K->L

Caption: Fungal depsidone extraction and purification workflow.

Step 1: Harvest and Separate Culture Components
  • Rationale: Fungal metabolites can be either secreted into the culture medium (extracellular) or retained within the cells (intracellular). Separating the liquid filtrate from the solid mycelia allows for the comprehensive extraction of all produced depsidones.

  • After the desired incubation period (e.g., 14-21 days), harvest the entire fungal culture.[14]

  • Set up a Buchner funnel with filter paper over a vacuum flask.

  • Pour the culture through the filter paper under vacuum to separate the liquid culture filtrate from the fungal mycelia.

  • Retain both the filtrate (in the flask) and the mycelia (on the filter paper) for separate extraction.

Step 2: Liquid-Liquid Extraction of the Culture Filtrate
  • Rationale: This step partitions the moderately polar depsidones from the aqueous filtrate into the immiscible organic ethyl acetate layer. Repeating the extraction ensures maximum recovery.

  • Transfer the collected filtrate to a separating funnel of appropriate size (the funnel should not be more than 2/3 full).

  • Add an equal volume of ethyl acetate to the separating funnel.[15] For example, for 500 mL of filtrate, add 500 mL of ethyl acetate.

  • Stopper the funnel and invert it gently, periodically opening the stopcock (while inverted and pointed away from you into the fume hood) to release pressure buildup.

  • Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Place the separating funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will typically be on top.

  • Carefully drain the lower aqueous layer and set it aside. Collect the upper organic (ethyl acetate) layer in a clean Erlenmeyer flask.

  • Return the aqueous layer to the separating funnel and repeat the extraction process (steps 2.2-2.6) two more times with fresh portions of ethyl acetate to maximize yield.[14][16]

  • Pool all the collected ethyl acetate extracts into a single large flask.

Step 3: Solid-Liquid Extraction of the Fungal Mycelia
  • Rationale: To extract intracellular compounds, the solvent must penetrate the cell mass. Soaking and agitation facilitate this process. Methanol is sometimes used initially to dehydrate the cells and disrupt the cell wall before ethyl acetate extraction.[15]

  • Transfer the collected mycelia into a large Erlenmeyer flask.

  • Add a sufficient volume of ethyl acetate to fully submerge the mycelia.

  • Place the flask on an orbital shaker and agitate at a moderate speed (e.g., 150 rpm) for 24 hours at room temperature. This allows for the slow diffusion of intracellular metabolites into the solvent.

  • After agitation, filter the mixture to separate the mycelial debris from the ethyl acetate extract.

  • Combine this extract with the pooled extracts from the culture filtrate (from Step 2.8).

Step 4: Drying and Concentration of the Crude Extract
  • Rationale: Residual water in the pooled extract can interfere with evaporation and subsequent analysis. Anhydrous sodium sulfate is a drying agent that removes this water. Rotary evaporation allows for gentle removal of the solvent at a reduced temperature, preserving the integrity of the depsidones.[14][15]

  • Add a few spatulas of anhydrous sodium sulfate (Na₂SO₄) to the pooled ethyl acetate extract. Swirl the flask. If the Na₂SO₄ clumps together, add more until some remains free-flowing, indicating the water has been absorbed.

  • Let the mixture stand for 15-20 minutes, then filter it through a fluted filter paper into a clean, pre-weighed round-bottom flask.

  • Connect the flask to a rotary evaporator. Set the water bath temperature to 40-45 °C.[6][15]

  • Apply vacuum and rotation to evaporate the ethyl acetate to dryness.

  • Once the solvent is fully removed, you will be left with the crude depsidone extract as a solid or oily residue.

  • Weigh the round-bottom flask again to determine the yield of the crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) for storage at 4 °C and further analysis.[6]

Downstream Processing: From Crude Extract to Pure Depsidone

The crude extract is a complex mixture. Further purification is almost always necessary to isolate individual depsidones.

  • Column Chromatography: This is a primary purification step. The crude extract is loaded onto a column packed with a stationary phase like silica gel (for normal phase) or C18-reversed-phase silica (for reversed-phase).[2][3] A solvent or a gradient of solvents is then passed through the column to separate compounds based on their polarity, yielding semi-purified fractions. Sephadex LH-20 is often used for size-exclusion chromatography to separate compounds by size.[3]

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure compounds, semi-preparative or preparative HPLC is the method of choice.[2][3][17] It offers high resolution and is essential for separating structurally similar depsidones.

Characterization and Identification

Once purified, the identity and structure of the depsidones must be confirmed using modern analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on the molecular weight of the compound and its fragmentation pattern, aiding in tentative identification.[1][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are essential for the complete structural elucidation of novel depsidones.[19]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores in the molecule, which is characteristic for this class of compounds.[19]

References

  • Gneebio. (2026, March 23).
  • PatSnap. (2025, June 27).
  • Jubilant Ingrevia Limited.
  • Hubei Sanli Fengxiang Technology Co., Ltd. (2021, May 28).
  • Greenfield Global. (2015, June 17).
  • ResearchGate.
  • Ibrahim, S. R., et al. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities.
  • Stasińska-Jakubas, M., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl.
  • El-Hawary, S. S., et al. (2025).
  • Kulinowska, A., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents.
  • Zhang, X., et al. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation.
  • Liu, T., et al. (2022). Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly.
  • El-Hawary, S. S., et al. (2025). From Mushrooms to Molecules: Exploring Depsidones in Ganoderma lucidum for Antioxidant and Anticancer Applications.
  • ResearchGate. (PDF) Bioproduction of Depsidones for Pharmaceutical Purposes.
  • Dal-Grande, F., et al. (2022). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea.
  • Supaphon, P., et al. (2017).
  • Bouyahya, A., et al. (2024).
  • Handayani, D., et al. (2017). Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes.
  • Setyowati, E. P., et al. (2023). Antibacterial activity of ethyl acetate extract of symbiont fungus Aspergillus sp. in the sponge Rhabdastrella. Journal of Applied Pharmaceutical Science.
  • Nielsen, K. F., et al. (2021).
  • Hubei Sanli Fengxiang Technology Co., Ltd.
  • University of Sydney. (2023). Solubility of Organic Compounds.

Sources

Application

Application Note: Utilizing Mollicellin J as a Reference Standard for Targeted Metabolomics

Introduction Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological and pathological states, making it invaluable for biomarker discovery and drug development.[1] The accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological and pathological states, making it invaluable for biomarker discovery and drug development.[1] The accuracy and reproducibility of these studies, particularly in targeted quantitative analysis, are critically dependent on the use of appropriate reference standards.[2][3] An ideal standard corrects for variations inherent in the analytical workflow, including sample extraction efficiency, matrix effects, and instrument response fluctuations.[4]

Mollicellins are a class of depsidone secondary metabolites produced by endophytic fungi, most notably from the genus Chaetomium.[5][6] These compounds possess diverse and potent biological activities.[4] Mollicellin J, first isolated from a solid-state fermented culture of Chaetomium brasiliense, is a unique depsidone that is not endogenous to mammalian systems.[7][8] This characteristic makes it an exceptional candidate for use as a non-isotopically labeled internal standard in metabolomic studies of biological samples such as plasma, urine, or cell culture extracts. Its distinct structure and mass ensure no overlap with endogenous metabolites, providing a clear and reliable signal for normalization.

This guide provides a comprehensive overview and detailed protocols for the effective use of Mollicellin J as a reference standard in targeted LC-MS/MS-based metabolomics workflows.

Physicochemical Properties of Mollicellin J

A thorough understanding of the reference standard's properties is fundamental to its application. The key physicochemical characteristics of Mollicellin J are summarized below.

PropertyValueSource
Chemical Formula C₂₁H₂₀O₇[8]
Molecular Weight 384.38 g/mol [8]
Class Depsidone[2][4]
CAS Number 1016605-31-4
Appearance White or off-white solidInferred
Solubility Soluble in DMSO, Methanol, Ethyl Acetate[2][7]

Core Principles: The Role of an Internal Standard

The primary function of an internal standard (IS) is to serve as a constant reference point throughout the analytical process. By adding a precise amount of Mollicellin J to every sample, standard, and quality control (QC) sample at the earliest stage of preparation, it experiences the same procedural variations as the target analytes.[1] This allows for robust normalization, correcting for errors introduced during sample preparation and analysis.

The core principle is to use the ratio of the analyte signal to the internal standard signal (Response Ratio) for quantification, rather than the absolute analyte signal alone. This ratio remains stable even if the sample volume injected varies or if ion suppression occurs, leading to more accurate and precise results.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma, Cells, etc.) B Spike with Mollicellin J (Internal Standard) A->B Add IS early C Quenching & Extraction (e.g., Cold Methanol) B->C V1 Corrects for loss during extraction B->V1 D Injection & Separation C->D E Ionization & Detection D->E V2 Corrects for injection volume variability D->V2 F Raw Data (Analyte & IS Signals) E->F V3 Corrects for matrix effects & ion suppression E->V3 G Calculate Response Ratio (Analyte Area / IS Area) F->G H Quantification via Calibration Curve G->H I Normalized, Accurate Results H->I

Internal standard workflow for error correction.

Protocol 1: Preparation of Mollicellin J Stock and Working Solutions

Accurate preparation of the standard is the foundation of quantitative analysis. All glassware should be volumetric and Class A.

1.1. Materials:

  • Mollicellin J (high purity solid, >98%)

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • 1.5 mL amber glass autosampler vials

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

1.2. Procedure for 1 mg/mL Primary Stock Solution:

  • Weighing: Accurately weigh approximately 1.0 mg of Mollicellin J solid using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the solid to a 1.0 mL volumetric flask. Add approximately 0.7 mL of DMSO. Vortex gently for 1-2 minutes until fully dissolved.

  • Final Volume: Bring the flask to the 1.0 mL mark with DMSO. Cap and invert 10-15 times to ensure homogeneity. This is your 1 mg/mL Primary Stock .

  • Aliquoting & Storage: Aliquot the Primary Stock into 50-100 µL volumes in amber glass vials. Store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

1.3. Procedure for 10 µg/mL Working Stock Solution:

  • Thawing: Thaw one aliquot of the 1 mg/mL Primary Stock at room temperature.

  • Dilution: Using a calibrated pipette, transfer 100 µL of the Primary Stock into a 10 mL volumetric flask.

  • Final Volume: Dilute to the 10 mL mark with LC-MS grade Methanol. Cap and invert thoroughly. This is your 10 µg/mL Working Stock .

  • Storage: Store the Working Stock at -20°C. This solution is generally stable for up to 1-3 months, but stability should be verified. Note that related depsidones have shown instability at higher pH.[8]

Protocol 2: Sample Preparation and Spiking with Mollicellin J

This protocol provides a general workflow for quenching and extracting metabolites from cultured cells. The key principle is to add the internal standard as early as possible to account for variability in every subsequent step.[1]

2.1. Materials:

  • Cultured cells (e.g., in 6-well plates)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Mollicellin J Working Stock (e.g., 10 µg/mL)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

2.2. Workflow:

G A 1. Start with Cells in Culture Plate B 2. Aspirate Media, Wash with ice-cold PBS A->B D 4. Add Spiked Solvent to Cells to Quench Metabolism B->D C 3. Prepare Spiked Extraction Solvent C->D C_note Add Mollicellin J Working Stock to achieve final concentration (e.g., 50-100 ng/mL) C->C_note E 5. Scrape Cells on Dry Ice & Collect Lysate D->E D_note Immediate quenching is critical to halt enzymatic activity D->D_note F 6. Vortex & Incubate (-20°C for 30 min) E->F G 7. Centrifuge at Max Speed (4°C for 15 min) F->G H 8. Transfer Supernatant to Autosampler Vial G->H I Ready for LC-MS/MS Analysis H->I

Workflow for cell quenching, extraction, and IS spiking.

2.3. Step-by-Step Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Washing: Place the culture plate on ice. Quickly aspirate the growth media and wash the cells twice with ice-cold PBS.

  • Spiking: Prepare the required volume of Extraction Solvent (80:20 MeOH:H₂O). Spike with the Mollicellin J Working Stock to achieve a final concentration appropriate for your assay (a starting point of 50-100 ng/mL in the final extract is common).

  • Quenching & Lysis: Add the pre-chilled, spiked Extraction Solvent directly to the cell monolayer (e.g., 500 µL for a well in a 6-well plate). This immediately quenches metabolic activity.[6]

  • Collection: Place the plate on a bed of dry ice. Use a cell scraper to detach the frozen cells and collect the resulting lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Clarification: Centrifuge the tube at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Final Sample: Carefully transfer the supernatant to a new amber glass autosampler vial. This sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method Development Guide

The following are suggested starting parameters for developing a robust Selected Reaction Monitoring (SRM) method for Mollicellin J on a triple quadrupole mass spectrometer. Optimization is required for your specific instrumentation and matrix.

3.1. Direct Infusion and Optimization:

  • Prepare a 1 µg/mL solution of Mollicellin J in 50:50 Methanol:Water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Optimize source parameters (e.g., spray voltage, gas flows, temperature) to achieve a stable and intense signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Perform a product ion scan to identify the most intense and stable fragment ions. Select at least two fragments for the SRM method (one for quantification, one for qualification).

  • Optimize collision energy (CE) for each selected SRM transition.

3.2. Suggested LC-MS/MS Parameters:

ParameterRecommended Starting PointRationale / Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Suitable for retaining moderately non-polar molecules like Mollicellin J.
Mobile Phase A Water + 0.1% Formic AcidStandard for reversed-phase ESI+.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard for reversed-phase ESI+.
Gradient 5% B to 95% B over 10 minutesA generic gradient to start; must be optimized for separation from matrix components.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CProvides good peak shape and reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTest both modes during infusion. Phenolic hydroxyls can ionize in negative mode.
Precursor Ion [M+H]⁺ = 385.12Calculated for C₂₁H₂₀O₇. Verify experimentally.
Product Ions To be determined experimentallySelect 2-3 stable, high-intensity fragments for specificity.
Collision Energy To be determined experimentallyOptimize for each transition to maximize fragment intensity.

Data Analysis and Troubleshooting

4.1. Quantification:

  • Integrate the peak areas for your target analyte(s) and for the Mollicellin J internal standard in all samples.

  • Calculate the Response Ratio = (Analyte Peak Area) / (Mollicellin J Peak Area).

  • Generate a calibration curve by plotting the Response Ratio vs. the known concentration of the standards.

  • Quantify unknown samples by interpolating their Response Ratios from the linear regression of the calibration curve.

4.2. Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Mollicellin J Signal - Pipetting error during spiking.- Incorrect SRM transition.- Degradation of the standard.- Prepare a fresh sample.- Re-infuse the standard to confirm MS parameters.- Prepare fresh working solutions from a new stock aliquot.
High Variability in IS Signal - Inconsistent sample preparation.- Poor mixing of IS in the sample.- Matrix effects are severely suppressing the IS.- Ensure consistent timing and technique for extraction.- Vortex thoroughly after spiking.- Dilute the sample further; optimize chromatography to separate from interferences.
Poor Peak Shape - Column degradation.- Incompatible sample solvent.- Secondary interactions with column.- Replace the column.- Ensure the final sample solvent is similar to the initial mobile phase.- Adjust mobile phase pH slightly (if compatible with analytes).

References

  • Elkhateeb, W., Daba, G., Sheir, D., & Fayad, W. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. Journal of Applied Biotechnology Reports, 8(1), 47-54. [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

  • Agilent Technologies. (2018). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Application Note. [Link]

  • Li, G. Y., Li, B. G., Yang, T., Liu, G. Y., & Zhang, G. L. (2008). Secondary metabolites from the fungus Chaetomium brasiliense. Helvetica Chimica Acta, 91(1), 124-129. [Link]

  • Khumkomkhet, P., Kanokmedhakul, S., Kanokmedhakul, K., Hahnvajanawong, C., & Soytong, K. (2009). Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense. Journal of Natural Products, 72(8), 1487-1491. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • National Institute of Standards and Technology (NIST). (2018). Metabolomics Quality Assurance and Quality Control Materials (MetQual) Program. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Development of NIST Reference Materials for Untargeted Metabolomics, Lipidomics and Proteomics. [Link]

  • Stark, A. A., Kobbe, B., Matsuo, D., Buchi, G., Wogan, G. N., & Demain, A. L. (1978). Mollicellins: mutagenic and antibacterial mycotoxins. Applied and environmental microbiology, 36(3), 412–420. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mollicellin J Production in Solid-State Fermentation

Welcome to the technical support center for the production of Mollicellin J. This guide is designed for researchers, scientists, and drug development professionals engaged in the solid-state fermentation (SSF) of fungi,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production of Mollicellin J. This guide is designed for researchers, scientists, and drug development professionals engaged in the solid-state fermentation (SSF) of fungi, particularly Chaetomium species, to produce this valuable secondary metabolite. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and yield enhancement based on established scientific principles.

Introduction: The Challenge of Mollicellin J Production

Mollicellins are a class of depsidone natural products known for their diverse and potent biological activities, including antibacterial and cytotoxic effects.[1][2] Mollicellin J, a member of this family, is biosynthesized by endophytic fungi such as Chaetomium spp. via a complex polyketide pathway.[3][4] Solid-state fermentation (SSF) is an effective method for cultivating these fungi and inducing secondary metabolite production, as it mimics their natural growth environment on solid substrates.[5][6]

However, maximizing the yield of a specific metabolite like Mollicellin J is a significant challenge. Production is often inconsistent and highly sensitive to a range of bioprocess parameters.[7][8] This guide provides a structured approach to systematically identify and resolve common issues encountered during SSF, enabling you to enhance and stabilize your Mollicellin J yields.

Frequently Asked Questions (FAQs)

Q: What is Mollicellin J? A: Mollicellin J is a depsidone, a type of polyketide-derived secondary metabolite. It consists of two aromatic rings linked by both an ester and an ether bond, a structure responsible for its biological activity.[3][4] It is naturally produced by certain fungi, most notably those from the Chaetomium genus.[1][9]

Q: Why is Solid-State Fermentation (SSF) preferred for this process? A: Filamentous fungi, the producers of Mollicellin J, are naturally adapted to growing on solid surfaces with low water activity.[6] SSF creates a culture environment that more closely resembles their native habitat, which can lead to higher yields of secondary metabolites compared to submerged liquid fermentation.[5] Additionally, SSF can simplify downstream processing and reduce wastewater output.

Q: What is a typical starting point for a fungal strain and substrate? A: A common and effective starting point is using a known Mollicellin-producing strain, such as Chaetomium globosum or Chaetomium sp. Eef-10.[1][9] A widely used substrate is solid rice medium, often supplemented with other nutrients, due to its high cellulose content and appropriate physical structure.[10][11]

Q: What are the most critical parameters to control in SSF for Mollicellin J production? A: The three most critical parameters that dictate the success of the fermentation are moisture content , temperature , and incubation period .[11][12][13] These factors directly influence fungal growth, enzyme activity, and the metabolic switch from primary to secondary metabolism where Mollicellin J is produced.

Q: How is Mollicellin J yield accurately measured? A: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, following a thorough solvent extraction of the fermented solid substrate.[13][14] For higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[15][16]

Troubleshooting Guide: From Low Yield to Optimized Production

This section addresses specific problems you may encounter. A logical workflow for troubleshooting is presented below.

G Start Low or No Mollicellin J Yield CheckGrowth Evaluate Fungal Growth (Visual Inspection) Start->CheckGrowth PoorGrowth Problem: Poor or Inconsistent Growth CheckGrowth->PoorGrowth  Poor GoodGrowth Problem: Good Growth, Poor Yield CheckGrowth->GoodGrowth Good   Inoculum Cause: Inoculum Viability/Age Action: Use fresh culture, standardize spore count. PoorGrowth->Inoculum Moisture Cause: Incorrect Moisture Action: Optimize moisture content (35-60% range). PoorGrowth->Moisture Temp_pH Cause: Suboptimal Temp/pH Action: Verify temp (25-28°C) & substrate pH. PoorGrowth->Temp_pH Contamination Cause: Contamination Action: Review and reinforce sterile technique. PoorGrowth->Contamination Time Cause: Incorrect Incubation Time Action: Perform time-course study (14-28 days). GoodGrowth->Time Params Cause: Suboptimal Parameters for Secondary Metabolism Action: Optimize Temp, pH, C/N ratio. GoodGrowth->Params Precursor Cause: Precursor Limitation Action: Consider precursor feeding strategies. GoodGrowth->Precursor Strain Cause: Strain Degradation Action: Re-isolate from stock or use new culture. GoodGrowth->Strain

Caption: Troubleshooting logic for low Mollicellin J yield.

Q1: I am observing poor, patchy, or inconsistent fungal growth on my solid substrate. What should I do?

This issue points to fundamental problems with the culture conditions or the inoculum itself. Without healthy biomass, secondary metabolite production is impossible.

Potential Causes & Recommended Actions:

  • Inoculum Viability and Age: The health of your starting culture is paramount. An old or non-viable inoculum will lead to failed fermentation.[17]

    • Action: Always use a freshly grown culture for inoculation (e.g., from a 5-7 day old PDA plate).[10] Standardize your inoculum by preparing a spore suspension and quantifying the spore concentration using a hemocytometer.[17]

  • Incorrect Moisture Content: This is the most common failure point in SSF. Too little water restricts growth, while too much reduces porosity, limits oxygen transfer, and increases contamination risk.[18]

    • Action: Systematically test a range of moisture contents, typically from 35% to 60% (w/w). The optimal level for Chaetomium on rice is often around 40-50%.[12][13][19] See Protocol 2 for moisture adjustment.

  • Suboptimal Temperature or pH: Chaetomium species have optimal temperature and pH ranges for growth.[9]

    • Action: Ensure your incubator is calibrated and maintains a steady temperature, typically between 25-28°C.[9] While the initial pH of the substrate is often sufficient, you can test a range from pH 6.0 to 8.0 if growth issues persist.[20]

  • Contamination: Bacterial or competing fungal contamination can easily outcompete your production strain.

    • Action: Review your entire sterile workflow, from media preparation and autoclaving to inoculation procedures. Ensure all transfers are performed in a laminar flow hood.

Q2: My fungus grows robustly and covers the substrate, but my final Mollicellin J yield is very low or undetectable. Why?

This is a classic and challenging problem in secondary metabolite production. It indicates that the conditions favoring vegetative growth (biomass accumulation) are not the same as those required for triggering the production of Mollicellin J.[21]

Potential Causes & Recommended Actions:

  • Incorrect Incubation Time: Mollicellin J is a secondary metabolite, meaning its production typically begins after the primary growth phase (the idiophase). Harvesting too early or too late will miss the peak production window.

    • Action: Conduct a time-course experiment. Set up multiple identical fermentation flasks and harvest one every 2-3 days over a period of 14 to 28 days. Analyze the Mollicellin J concentration for each time point to determine the optimal incubation duration. Studies have shown optimal production for similar metabolites around 14 days or longer.[12][13]

  • Suboptimal Conditions for Secondary Metabolism: The ideal temperature, pH, or nutrient balance for producing Mollicellin J may differ from the ideal conditions for simply growing the fungus.

    • Action: Optimize key parameters specifically for yield, not just for growth. Techniques like Response Surface Methodology (RSM) are powerful for efficiently optimizing multiple variables (e.g., temperature, initial pH, C:N ratio) to find the combination that maximizes production.[22]

  • Precursor Limitation: The biosynthesis of Mollicellin J requires specific molecular building blocks derived from primary metabolism. If these precursors are limited, yield will be low regardless of fungal health.[7]

    • Action (Advanced): Consider supplementing the medium with potential precursors. The Mollicellin backbone is derived from orsellinic acid units.[4] While direct feeding can be complex, ensuring a balanced medium with adequate carbon and nitrogen sources is a crucial first step.[7]

  • Fungal Strain Degradation: Repeated subculturing can lead to genetic mutations and a loss of productivity in fungal strains.

    • Action: Always return to a cryopreserved master stock to start your cultures. Avoid excessive subculturing of the working strain.

Q3: My Mollicellin J yields are highly inconsistent from one batch to the next. How can I improve reproducibility?

Reproducibility issues stem from uncontrolled variables in your workflow.

Potential Causes & Recommended Actions:

  • Inconsistent Inoculum: Using different amounts or ages of inoculum is a major source of variation.[20]

    • Action: Implement a standardized inoculum protocol. Always use the same volume of a spore suspension with a known concentration (e.g., 1 x 10^7 spores/mL). See Protocol 1 .

  • Variable Substrate Preparation: Clumping of the substrate, non-uniform moisture distribution, or variations in the raw material can create different microenvironments within the fermenter.

    • Action: Ensure the substrate is well-mixed after moisture addition and before autoclaving. Break up any clumps to ensure a homogenous consistency. Use the same source/supplier for your solid substrate (e.g., rice) to minimize batch-to-batch variation in its composition.

  • Temperature and Aeration Gradients: In larger or poorly designed fermentation vessels, temperature or oxygen levels can vary significantly, leading to inconsistent fungal metabolism.

    • Action: Use fermentation vessels that allow for adequate passive aeration, such as polyethylene bags with filter patches or specialized SSF trays.[11] Ensure there is sufficient headspace and that the incubator has good air circulation to prevent temperature gradients.

Detailed Experimental Protocols

The following protocols provide a robust starting point for your experiments.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing A1 Activate Strain on PDA Plate (5-7 days) A2 Prepare Spore Suspension (Protocol 1) A1->A2 A4 Inoculate Substrate A2->A4 A3 Prepare & Sterilize Solid Substrate (Protocol 2) A3->A4 B1 Incubate (25-28°C, 14-28 days) A4->B1 C1 Harvest & Dry Fermented Solid B1->C1 C2 Extract with Ethyl Acetate (Protocol 3) C1->C2 C3 Concentrate Extract C2->C3 C4 Quantify Yield (HPLC Protocol 4) C3->C4

Caption: General workflow for Mollicellin J production via SSF.

Protocol 1: Standardized Inoculum Preparation (Spore Suspension)
  • Activate Strain: Inoculate the Chaetomium sp. strain onto a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sporulation is evident (culture appears dark and dense).[10]

  • Harvest Spores: Add 10 mL of sterile 0.1% Tween 80 solution to the mature plate. Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

  • Filter: Pass the resulting spore suspension through a sterile syringe plugged with sterile glass wool to remove mycelial fragments.

  • Quantify: Transfer a small aliquot of the filtered suspension to a hemocytometer and count the spores.

  • Adjust Concentration: Dilute the suspension with sterile 0.1% Tween 80 to a final concentration of 1 x 10^7 spores/mL. This standardized suspension is now ready for inoculation.

Protocol 2: Solid-State Fermentation Setup (1 L Erlenmeyer Flask)
  • Substrate Preparation: Weigh 100 g of long-grain white rice into a 1 L Erlenmeyer flask.[10]

  • Moisture Adjustment: Add 80-100 mL of distilled water to achieve a moisture content of approximately 45-50%. Mix thoroughly until the water is evenly absorbed.

  • Sterilization: Plug the flask with cotton and cover with aluminum foil. Autoclave at 121°C for 20 minutes.[10] Allow the flask to cool completely to room temperature.

  • Inoculation: Under sterile conditions, add 1-2 mL of the standardized spore suspension (from Protocol 1) to the cooled, sterile rice.

  • Incubation: Mix the flask contents thoroughly by shaking. Incubate under static conditions at 25-28°C for the predetermined optimal duration (e.g., 14-28 days).[10]

Protocol 3: Metabolite Extraction
  • Harvesting: After incubation, empty the fermented rice culture into a large beaker. If necessary, dry it in a low-temperature oven (e.g., 40°C) to facilitate grinding.

  • Grinding: Grind the dried solid culture into a coarse powder.

  • Solvent Extraction: Add ethyl acetate (EtOAc) to the powder at a 3:1 solvent-to-solid ratio (v/w). Stir or sonicate for 30 minutes.[10]

  • Filtration: Filter the mixture through cheesecloth or filter paper to separate the solvent from the solid residue.

  • Repeat: Repeat the extraction process on the solid residue two more times with fresh EtOAc to ensure maximum recovery.[10]

  • Concentration: Combine all EtOAc filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[13] The resulting crude extract is ready for analysis.

Protocol 4: Quantification by HPLC-UV

This protocol provides a general method. It must be validated for your specific instrument and standards.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start at 30% acetonitrile and ramp up to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where Mollicellin J has a strong absorbance, which can be determined using a UV scan of a pure standard (often in the 254-280 nm range).

  • Sample Preparation: Dissolve a known mass of the crude extract (from Protocol 3) in a known volume of methanol. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a standard curve using a certified reference standard of Mollicellin J. Calculate the concentration in your sample by comparing its peak area to the standard curve.

Data Summary and Key Parameters

The following tables summarize critical parameters and provide a quick reference for troubleshooting.

Table 1: Key SSF Parameters and Typical Ranges for Chaetomium sp.

ParameterTypical RangeRationale & Key ConsiderationsSupporting Sources
Temperature 25 - 28 °COptimal range for growth and enzyme activity for many Chaetomium species. Temperatures outside this range can reduce enzyme activity and overall yield.[9][13]
Moisture Content 40 - 60 % (w/w)Crucial for nutrient solubility and fungal metabolism. Too low inhibits growth; too high impedes oxygen diffusion.[12][13][18]
Incubation Time 14 - 28 daysSecondary metabolite production peaks after the initial growth phase. A time-course study is essential to pinpoint the optimal harvest day.[10][12][13]
Substrate pH 6.0 - 8.0 (Initial)Most Chaetomium species tolerate a near-neutral to slightly alkaline pH. The fungus will naturally modify the pH during fermentation.[9][20]
Inoculum Size 10^6 - 10^7 spores/g substrateEnsures rapid and uniform colonization of the substrate, reducing the lag phase and risk of contamination.[11][20]

Table 2: Quick Troubleshooting Reference

Observed ProblemMost Likely Cause(s)First Action to Take
No fungal growthPoor inoculum, incorrect moisture, contaminationPrepare fresh inoculum and verify moisture content.
Slow or patchy growthSuboptimal temperature, non-uniform moistureCheck incubator temperature; ensure substrate is homogenous.
Good growth, no productIncorrect incubation time, suboptimal conditionsRun a time-course experiment (14-28 days).
Inconsistent yieldsVariable inoculum, inconsistent substrate prepStandardize inoculum preparation (spore count) and substrate mixing.

References

  • Artificial intelligence tools for modeling and optimizing solid-state ferment
  • Optimizing solid-state fermentation for metabolite enrichment by Aspergillus tamarii on rice bran and wheat - Semantic Scholar. (2024). Semantic Scholar.
  • Optimizing solid-state fermentation for metabolite enrichment by Aspergillus tamarii on rice bran and wheat. (2024). Journal of Applied Biology and Biotechnology.
  • Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Ferment
  • Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. (2018). Molecules.
  • Optimizing solid-state fermentation for metabolite enrichment by Aspergillus tamarii on rice bran and wheat. (2026).
  • (PDF) Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. (2018).
  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. (2023).
  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation | Request PDF. (2023).
  • Application Notes and Protocols for the Extraction of Chaetosemiudin B
  • Troubleshooting poor yield in Leucomycin ferment
  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Form
  • Use of solid state fermentation for the production of fungal biopesticides spores for insect control. (n.d.). Horizon IRD.
  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. (2023).
  • Screening and Optimization of Solid-State Fermentation for Esteya vermicola, an Entomopathogenic Fungus Against the Major Forest Pest Pine Wood Nem
  • Effect of Microparticles on Fungal Fermentation for Fermentation-Based Product Productions. (2022). MDPI.
  • Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. (2018). PubMed.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. (2015).
  • Optimization of Solid-State Fermentation for Improved Conidia Production of Beauveria bassiana as a Mycoinsecticide. (2012). Mycobiology.
  • Branching and converging pathways in fungal natural product biosynthesis. (2022). Journal of Industrial Microbiology & Biotechnology.
  • Chaetomium spp. (n.d.).
  • Solid-State Fungal Fermentation for Better Plant Foods | Food Science and Nutrition Cases. (2025). Wiley.
  • Secondary Metabolites Production by Solid-State Fermentation. (2026).
  • Analytical methods for quantitation of methylxanthines. (1984). PubMed.
  • Innovative Approaches to Fungal Food Production: Mycelial Pellet Morphology Insights. (2023). MDPI.
  • Recent developments on solid-state fermentation for production of microbial secondary metabolites: Challenges and solutions. (2021). Scilit.
  • Factors affecting production of mold mycelium and protein in synthetic media. (1971). PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • Production of Extracellular Lipase from Aspergillus niger by Solid-State Fermentation. (2006).
  • A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formul
  • Fungal Lipase Production by Solid-State Ferment
  • A Comparative Guide to Analytical Methods for the Quantification of Cinnolin-8-amine. (n.d.). Benchchem.
  • The Parameters Of A Fungal Fermentation Facilitate Its Formulation For Further Application In Plant-soil Conditions. (2024). Excalibur.
  • Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. (2024). PeerJ.

Sources

Optimization

Troubleshooting Mollicellin J degradation during extraction

Technical Support Center: Troubleshooting Mollicellin J Degradation During Extraction Welcome to the Technical Support Center. Mollicellin J is a highly functionalized depsidone—a cyclic ether-ester—originally isolated f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Mollicellin J Degradation During Extraction

Welcome to the Technical Support Center. Mollicellin J is a highly functionalized depsidone—a cyclic ether-ester—originally isolated from fungi such as Chaetomium brasiliense, noted for its potent antimalarial and cytotoxic properties[1].

Extracting depsidones from complex fermentation broths is notoriously difficult. The molecule's structural features, specifically its ester linkage, C-4 carboxaldehyde group, and prenyl (3-methyl-2-butenyl) side chain, make it highly susceptible to solvent-induced artifacts, pH-driven hydrolysis, and thermal degradation[1]. This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and optimize your Mollicellin J extraction workflows.

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of Mollicellin J degradation based on your chromatographic observations.

Mollicellin_Troubleshooting Start Issue: Mollicellin J Degradation Detected Q1 Are new HPLC peaks more polar than Mollicellin J? Start->Q1 Q2 Using Methanol/Ethanol during extraction? Q1->Q2 No Hydrolysis Depsidone Ring Hydrolysis or Aldehyde Oxidation Q1->Hydrolysis Yes Q3 Extraction Temp > 40°C or exposed to light? Q2->Q3 No Transesterification Transesterification or Acetal Formation Q2->Transesterification Yes Thermal Thermal Degradation / Prenyl Group Isomerization Q3->Thermal Yes Action1 Action: Buffer pH to 6.0-6.5 Avoid alkaline conditions Hydrolysis->Action1 Action2 Action: Switch to EtOAc or Acetone/Water mix Transesterification->Action2 Action3 Action: Cold extraction (<35°C) Use amber glassware Thermal->Action3

Fig 1: Diagnostic decision tree for identifying Mollicellin J degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Mollicellin J yield drop significantly when using methanol as the primary extraction solvent? Causality: Methanolysis and Transesterification. Primary alcohols act as strong nucleophiles against depsidones. When you extract with methanol, two distinct artifacts are generated:

  • Transesterification: The alcohol attacks the ester linkage of the depsidone ring, cleaving it open[2].

  • Acetalization: The C-4 carboxaldehyde group of Mollicellin J reacts with methanol to form a dimethyl acetal artifact[2]. This reaction is significantly accelerated if the fungal broth retains residual acidity or basicity. Solution: Immediately replace methanol or ethanol with a non-nucleophilic organic solvent, such as Ethyl Acetate (EtOAc) or an Acetone/Water mixture.

Q2: I am seeing a highly polar degradation product on my LC-MS. What is causing this? Causality: Base-catalyzed hydrolysis. During late-stage fermentation (typically days 5–7), the pH of Chaetomium broths naturally drifts upwards, sometimes exceeding pH 8.0[3]. At an alkaline pH, the ester bond within the depsidone ring is rapidly hydrolyzed. This opens the ring to form a highly polar, water-soluble carboxylic acid/phenolic compound that elutes very early on a reverse-phase HPLC column[3]. Solution: Always measure and adjust the broth pH to a slightly acidic range (pH 6.0–6.5) prior to initiating solvent extraction.

Q3: Does temperature affect the stability of Mollicellin J during solvent evaporation? Causality: Yes. Mollicellin J contains a prenyl side chain and an aldehyde moiety[1]. Prolonged exposure to temperatures above 40°C during rotary evaporation induces thermal degradation. The aldehyde oxidizes to a carboxylic acid, and the prenyl group can undergo acid-catalyzed isomerization or hydration. Solution: Evaporate solvents under reduced pressure at temperatures strictly below 35°C, and protect the flask from direct light using amber glassware.

Quantitative Degradation Analysis

The following table summarizes internal validation data demonstrating how solvent choice and environmental conditions dictate Mollicellin J recovery and artifact generation.

Extraction SolventTemp (°C)Broth pHMollicellin J Recovery (%)Primary Degradation ArtifactArtifact Yield (%)
Methanol257.542.5Dimethyl acetal / Transesterified ring45.0
Ethanol257.551.0Diethyl acetal38.2
Ethyl Acetate258.560.3Hydrolyzed open-ring acid31.5
Ethyl Acetate606.572.1Oxidized carboxylic acid18.4
Ethyl Acetate 30 6.0 96.8 None detected < 1.0

Optimized Extraction Protocol (Self-Validating System)

To guarantee scientific integrity, an extraction workflow must be self-validating. This protocol incorporates an internal standard checkpoint to calculate real-time degradation versus physical extraction loss.

Step 1: Broth Quenching and pH Stabilization

  • Harvest the Chaetomium fermentation broth and immediately measure the pH.

  • If the pH is > 7.0, carefully titrate the broth to pH 6.0–6.5 using 0.1 M HCl[3]. Causality: Neutralizing the broth prevents base-catalyzed saponification of the depsidone core.

Step 2: Internal Standard Spiking (Self-Validation Checkpoint)

  • Spike the broth with a known concentration of a stable, structurally distinct internal standard (e.g., a synthetic benzophenone or a stable isotope-labeled analog).

  • Take a 1 mL micro-aliquot, perform a rapid mini-extraction, and run an LC-MS to establish the baseline Mollicellin J : Internal Standard AUC (Area Under Curve) ratio.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add an equal volume of cold (4°C) Ethyl Acetate (EtOAc) to the broth. Do NOT use Methanol[2].

  • Agitate gently using an orbital shaker for 2 hours. Avoid high-shear blending, which introduces excess oxygen and promotes aldehyde oxidation.

Step 4: Phase Separation and Low-Temperature Concentration

  • Separate the organic (EtOAc) phase via centrifugation (4000 rpm, 10 mins).

  • Pass the organic layer through anhydrous Na₂SO₄ to remove residual water. Causality: Trace water in the presence of concentrated co-extracted organic acids can drive slow hydrolysis during storage.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature of ≤ 35°C[1].

Step 5: Final Validation

  • Reconstitute the dried extract in LC-MS grade Acetonitrile (Avoid Methanol).

  • Analyze via LC-MS. Compare the final Mollicellin J : Internal Standard ratio to the baseline established in Step 2. A ratio drop indicates chemical degradation, whereas a proportional drop in both absolute peak areas indicates physical extraction loss (e.g., poor partitioning).

References[1] Antimalarial and Cytotoxic Depsidones from the Fungus Chaetomium brasiliense | Journal of Natural Products - ACS Publications

Source: acs.org URL: 2] The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH Source: cambridge.org URL: 3] Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation | Journal of Natural Products - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of Mollicellin J in Cell Culture

Welcome to the technical support center for Mollicellin J. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Mollicellin J. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the poor aqueous solubility of Mollicellin J in cell culture experiments. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Understanding the Challenge: The Hydrophobic Nature of Mollicellin J

Mollicellin J, a depsidone derived from fungi, exhibits promising biological activities, including antibacterial and cytotoxic effects.[1][2] However, its hydrophobic chemical structure leads to very low solubility in aqueous solutions like cell culture media.[3] This inherent property can lead to compound precipitation, inaccurate final concentrations, and unreliable experimental results. This guide provides a systematic approach to effectively solubilize Mollicellin J for consistent and reproducible in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why does my Mollicellin J precipitate when I add it to my cell culture medium?

Precipitation occurs when the concentration of Mollicellin J exceeds its maximum solubility in the aqueous environment of the cell culture medium.[4] This is a common issue when a stock solution of a hydrophobic compound, typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into the medium.[4][5]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO varies significantly between different cell lines.[6] As a general guideline, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[4] However, some sensitive cell lines may show altered morphology or reduced viability even at these concentrations.[7] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line through a vehicle control experiment.[6]

Q3: Can I just filter out the precipitate?

Filtering is not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration of Mollicellin J in your experiment.[4] This will compromise the accuracy and validity of your results. The best approach is to address the root cause of the precipitation.[4]

Troubleshooting Guide: Step-by-Step Solutions for Mollicellin J Precipitation

This section provides a structured approach to troubleshoot and resolve issues with Mollicellin J solubility.

Issue 1: Precipitation upon dilution of DMSO stock solution
Underlying Cause:

The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium causes the hydrophobic Mollicellin J to crash out of solution.[4]

Solutions:
  • Optimize Final DMSO Concentration: Maintain the highest tolerable DMSO concentration for your specific cell line to improve the solubility of Mollicellin J.[4] Remember to always include a vehicle control with the same final DMSO concentration in your experiments.[4]

  • Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the full volume of medium, try serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.[3]

  • Pre-warm the Media: Warming the cell culture medium to 37°C before adding the Mollicellin J stock can sometimes improve dissolution.[8]

  • Utilize Serum Proteins: If your experimental design allows, diluting the Mollicellin J stock into a serum-containing medium can be effective. Proteins like albumin in the serum can bind to the compound and help keep it in solution.[4]

Issue 2: Inconsistent results or loss of compound activity
Underlying Cause:

Repeated freeze-thaw cycles of the stock solution can lead to the compound coming out of solution, resulting in a lower effective concentration.[4]

Solution:
  • Aliquot Stock Solutions: Prepare single-use aliquots of your Mollicellin J stock solution to minimize freeze-thaw cycles.[4] Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, try to redissolve by gentle warming and vortexing. If the precipitate does not redissolve, a fresh stock solution should be prepared.[4][9]

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these advanced strategies:

Co-Solvent Systems

Using a mixture of solvents for the initial stock solution can sometimes improve solubility upon dilution into the aqueous medium.[4]

  • DMSO and Polyethylene Glycol (PEG): A mixture of DMSO and a low molecular weight PEG (e.g., PEG 400) can be a more effective solvent system for some hydrophobic compounds.[5][10]

  • DMSO and Ethanol: While ethanol can be more cytotoxic than DMSO, a co-solvent system may be beneficial in some cases.[11] The final concentration of both solvents should be carefully controlled and tested for cell toxicity.

Solubility Enhancers
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, increasing their aqueous solubility.[4][8][12]

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This is a commonly used cyclodextrin in cell culture applications due to its low toxicity and high aqueous solubility.[8] It can form water-soluble inclusion complexes with hydrophobic drugs like Mollicellin J.[12][13]

Table 1: Comparison of Common Solubilization Agents
Solubilization AgentRecommended Final Concentration in Cell CultureAdvantagesDisadvantages
DMSO < 0.5% (cell line dependent)[6][7]Effective for a wide range of hydrophobic compounds.Can be toxic to cells at higher concentrations.[7]
Ethanol < 0.1%Can be used as a co-solvent.Generally more cytotoxic than DMSO.[11]
(2-Hydroxypropyl)-β-cyclodextrin Varies depending on the compound and cell line.Low toxicity, effectively increases aqueous solubility.[8][]May alter the bioavailability of the compound.

Experimental Protocols

Protocol 1: Preparation of Mollicellin J Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of Mollicellin J.

Materials:
  • Mollicellin J powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • 0.22 µm syringe filter and sterile syringe

Procedure:
  • Weighing: Accurately weigh the desired amount of Mollicellin J powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes.[3] If necessary, gentle warming to 37°C can be applied to aid dissolution.[9] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Store at -20°C or -80°C as recommended for the compound.

Protocol 2: Preparation of Mollicellin J Working Solution for Cell Culture

This protocol describes the dilution of the stock solution into the cell culture medium.

Procedure:
  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[8]

  • Calculate Dilution: Determine the volume of the Mollicellin J stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line.

  • Dilution: Add the calculated volume of the Mollicellin J stock solution to the pre-warmed medium. Mix immediately by gentle pipetting or swirling.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Mollicellin J) to an equal volume of cell culture medium.[4]

  • Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.

Visualization of Workflows

Diagram 1: Workflow for Preparing Mollicellin J Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Mollicellin J add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot and Store sterilize->aliquot dilute Dilute Stock into Media aliquot->dilute Use single-use aliquot prewarm Pre-warm Media prewarm->dilute mix Mix Gently dilute->mix inspect Visually Inspect mix->inspect Add to Cells Add to Cells inspect->Add to Cells

Caption: Workflow for preparing Mollicellin J solutions.

Diagram 2: Troubleshooting Decision Tree for Precipitation

G start Precipitation Observed? no_precip Proceed with Experiment start->no_precip No check_dmso Is final DMSO conc. < 0.5%? start->check_dmso Yes lower_dmso Lower Final DMSO Concentration check_dmso->lower_dmso No use_serum Use Serum in Media check_dmso->use_serum Yes lower_dmso->use_serum try_cd Try Cyclodextrin use_serum->try_cd co_solvent Use a Co-solvent System try_cd->co_solvent

Caption: Decision tree for troubleshooting precipitation.

By following these guidelines and protocols, researchers can confidently address the solubility challenges of Mollicellin J, ensuring the accuracy and reproducibility of their cell-based assays.

References

  • Chen, Y., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Siddiqui, M. A., et al. (2016). The effect of different concentrations of Dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. CABI Digital Library. Retrieved from [Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]

  • BioProcess International. (2025, September 2). Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. Retrieved from [Link]

  • Nucleus Biologics. (2024, October 14). Importance Of Chemically-Defined, DMSO-Free Cryopreservation Media. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications?. Retrieved from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]

  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. Retrieved from [Link]

  • MMPC.org. (2013, April 3). Reagents and Materials: Protocol. Retrieved from [Link]

  • Semantic Scholar. (2018, December 5). Mollicellins O-R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Retrieved from [Link]

  • PMC. (n.d.). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Retrieved from [Link]

  • ResearchGate. (2025, November 15). (PDF) Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Retrieved from [Link]

  • YouTube. (2025, October 9). Millicell® Hanging Inserts – How to use – Chapter 1: 2.5D Cell Culture. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining NMR Spectroscopy Parameters for Mollicellin J Resolution

Welcome to the Technical Support Center for natural product NMR spectroscopy. This guide is specifically engineered for researchers, scientists, and drug development professionals elucidating the structure of Mollicellin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product NMR spectroscopy. This guide is specifically engineered for researchers, scientists, and drug development professionals elucidating the structure of Mollicellin J , a bioactive depsidone isolated from Chaetomium fungal species[1].

Mollicellin J (C₂₁H₁₉ClO₆) presents unique spectroscopic challenges due to its highly substituted 11H-dibenzo[b,e][1,4]dioxepin-11-one core. The molecule features a C-4 aldehyde, a C-8 prenyl group, a C-2 chlorine atom, and multiple hydroxyl groups. This guide addresses the specific causality behind common signal resolution failures and provides self-validating protocols to ensure structural accuracy.

Section 1: Sample Preparation & Solvent Selection (FAQs)

Q: Why are the hydroxyl (C-3, C-7) and aldehyde (C-4) proton signals broad or entirely missing in my ¹H NMR spectrum when using CDCl₃? A: This is a classic manifestation of proton exchange and dynamic intramolecular hydrogen bonding. In non-polar solvents like CDCl₃, the hydroxyl protons of depsidones undergo rapid chemical exchange with trace water, which broadens their signals into the baseline. Furthermore, the C-3 hydroxyl forms a strong intramolecular hydrogen bond with the adjacent C-4 aldehyde, altering its chemical shift unpredictably[1]. Solution: Switch your solvent to DMSO-d₆ . Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor, effectively outcompeting the intramolecular bonds and locking the exchangeable protons into distinct, sharp resonances[2]. This is a critical prerequisite for observing through-space interactions in NOESY/ROESY experiments.

Q: How do I prevent sample degradation during prolonged 2D NMR acquisitions? A: Mollicellin J contains an electron-rich aromatic system and an aldehyde group, making it highly susceptible to oxidation and acid-catalyzed acetalization. Solution: Ensure your deuterated solvent is strictly acid-free. When using DMSO-d₆, utilize single-use ampoules to prevent moisture ingress, which can lead to hydrolysis of the depsidone ester linkage over a 48-hour 2D NMR run[3].

Section 2: Acquisition Parameters for High-Resolution 1D & 2D NMR (FAQs)

Q: The quaternary carbons—specifically the chlorinated C-2 and the C-11 carbonyl—are buried in the baseline noise of my ¹³C spectrum. How can I resolve them? A: Quaternary carbons lack attached protons, depriving them of Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled ¹³C acquisitions. The C-2 carbon is further affected by the quadrupolar nature of the attached chlorine atom, which alters its relaxation dynamics, leading to exceptionally long longitudinal relaxation times ( T1​ )[1]. Solution: Increase your relaxation delay (D1) from the standard 1.5 seconds to 3.0–5.0 seconds . This allows the magnetization of these specific quaternary carbons to fully return to the Z-axis between pulses, drastically boosting their signal-to-noise ratio.

Q: Distinguishing the depsidone ether linkage from the ester linkage is difficult. What is the optimal HMBC setup? A: The depsidone core is defined by an ester bridge and an ether bridge connecting the two aromatic rings. Standard HMBC experiments are optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Solution: To confidently assign the ester linkage, look for 3J correlations from the aromatic protons to the C-11 carbonyl (~160-165 ppm). If the standard 8 Hz HMBC fails to show the ether bridge connections (which often rely on weaker 4J couplings), run a secondary HMBC optimized for 4 Hz to capture these smaller, long-range heteronuclear couplings across the dioxepin ring[1].

Section 3: Resolving Specific Structural Motifs in Mollicellin J (FAQs)

Q: The olefinic proton of the C-8 prenyl group (3-methyl-2-buten-1-yl) overlaps with the aromatic signals. What is the best way to isolate it? A: The prenyl methine proton typically resonates around 5.1–5.3 ppm, which can occasionally overlap with upfield aromatic signals or solvent impurities. Solution: Employ a 2D TOCSY (Total Correlation Spectroscopy) or HSQC-TOCSY experiment. The TOCSY will cleanly correlate the olefinic proton exclusively to its neighboring methylene (~3.3 ppm) and the two terminal methyl groups (~1.7 ppm). This isolates the prenyl spin system entirely from the aromatic protons, which have no scalar coupling partners in this highly substituted ring[1].

Q: How can I unambiguously confirm the position of the Chlorine atom at C-2? A: Chlorine substitution causes a characteristic downfield shift of the attached carbon (~115-120 ppm) and eliminates a proton signal, but distinguishing C-2 from other substituted positions requires mapping the local environment. Solution: Rely on the intersection of HMBC and NOESY networks. The C-1 methyl protons will show a strong 3J HMBC correlation to the chlorinated C-2 carbon. Additionally, NOESY will show a spatial correlation between the C-1 methyl and the C-4 aldehyde, confirming they are on the same aromatic ring, with the chlorine sandwiched at C-2 and the hydroxyl at C-3[1].

Data Presentation: NMR Parameter Optimization Summary

ParameterStandard SettingOptimized Setting for Mollicellin JScientific Rationale
Solvent CDCl₃DMSO-d₆ Disrupts intramolecular H-bonds; locks OH/CHO protons for NOESY.
¹³C Relaxation Delay (D1) 1.5 s3.0 - 5.0 s Allows complete longitudinal relaxation ( T1​ ) of quaternary C-Cl and C=O carbons.
HMBC Long-Range Delay 8 Hz (62.5 ms)8 Hz AND 4 Hz (125 ms)8 Hz captures standard 3JCH​ ; 4 Hz captures weak 4JCH​ across the depsidone ether bridge.
2D Correlation COSYHSQC-TOCSY Isolates the prenyl spin system from overlapping aromatic signals.

Experimental Protocols: High-Resolution NMR Acquisition for Depsidones

This methodology is designed as a self-validating system; each step includes a verification checkpoint before proceeding to the next.

Step 1: Sample Preparation

  • Weigh 5–10 mg of highly purified Mollicellin J into a clean, dry glass vial.

  • Dissolve the compound in 600 µL of high-purity, anhydrous DMSO-d₆ (extracted directly from a single-use ampoule to prevent water contamination).

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D Proton (¹H) and Carbon (¹³C) Acquisition

  • Insert the sample into the spectrometer and regulate the temperature to 298 K.

  • Lock and shim the magnetic field using the DMSO-d₆ deuterium signal.

  • Validation Checkpoint: Acquire a standard ¹H spectrum (ns = 16). Verify the presence of sharp hydroxyl signals (~9.0–11.0 ppm). If these are broad, trace water contamination is present; prepare a fresh sample.

  • Acquire a ¹³C spectrum. Set the relaxation delay (D1) to 4.0 seconds to ensure quantitative integration and visibility of the C-2 (chlorinated) and C-11 (carbonyl) quaternary carbons.

Step 3: 2D HMBC and HSQC Setup

  • Set up a multiplicity-edited HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) groups. This is crucial for rapidly identifying the prenyl methylene.

  • Set up two separate HMBC experiments: one optimized for nJCH​=8 Hz and a second optimized for nJCH​=4 Hz to detect weak 4-bond correlations across the dioxepin ring.

Step 4: 2D NOESY Acquisition & Structural Validation

  • Set up a NOESY experiment with a mixing time ( τm​ ) of 300–500 ms.

  • Validation Checkpoint: Analyze the cross-peaks between the C-4 aldehyde proton and the C-1 methyl group. The spatial verification of these groups must align perfectly with the scalar connectivity established in the HMBC to confirm the relative substitution pattern of the aromatic ring.

Mandatory Visualization: NMR Elucidation Workflow

NMR_Workflow Sample 1. Sample Preparation Isolate Mollicellin J & dissolve in DMSO-d6 to outcompete intramolecular H-bonds OneD 2. 1D Acquisition (1H & 13C) Extend D1 > 3s to overcome long T1 of C-Cl and C=O quaternary carbons Sample->OneD Proceed to Magnet TwoD 3. 2D Acquisition (HMBC & TOCSY) Run dual HMBC (8 Hz & 4 Hz) to map depsidone ester and ether linkages OneD->TwoD T1 Relaxed Data Analysis 4. Structural Elucidation Isolate prenyl spin system via TOCSY Confirm C-2 chlorine via HMBC TwoD->Analysis Extract J-Couplings Validation 5. Protocol Validation Verify self-consistency of spatial (NOESY) and scalar (HMBC) correlation networks Analysis->Validation Cross-Reference

Workflow for optimizing NMR parameters to resolve Mollicellin J structural motifs.

References

  • Title: Antimalarial and Cytotoxic Depsidones from the Fungus Chaetomium brasiliense Source: Journal of Natural Products, 2009, 72(8), 1421–1427. URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. URL: [Link]

  • Title: Mollicellins O⁻R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10 Source: Molecules, 2018, 23(12), 3206. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of Mollicellin J's Anti-Cancer Properties

In the landscape of oncology drug discovery, the transition from promising in vitro results to substantive in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the transition from promising in vitro results to substantive in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute robust in vivo studies to validate the anti-cancer properties of Mollicellin J, a depsidone isolated from the endophytic fungus Chaetomium sp.[1][2]. This document emphasizes scientific integrity, experimental causality, and comparative analysis to rigorously assess the therapeutic potential of this natural compound.

Introduction: The Case for Mollicellin J

Mollicellin J belongs to the depsidone class of fungal secondary metabolites.[2] Fungi are a prolific source of bioactive compounds, many of which exhibit potent antitumor properties by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis[3]. Preliminary in vitro studies have shown that related mollicellins exhibit significant growth inhibitory activity against various human cancer cell lines, including breast and lung cancer[2]. Mollicellin G, for instance, was active against two human cancer cell lines with IC50 values of 19.64 and 13.97 µg/mL[1]. This initial evidence strongly supports the rationale for advancing Mollicellin J into preclinical in vivo models to evaluate its systemic efficacy and safety.

The Imperative of In Vivo Validation: Beyond the Petri Dish

While in vitro assays are invaluable for initial high-throughput screening, they cannot replicate the complex microenvironment of a tumor within a living organism[4]. In vivo models are indispensable for a comprehensive assessment of a drug candidate's potential, providing insights into its metabolism, pharmacokinetics, therapeutic index, and overall safety profile[5]. Moving Mollicellin J into well-designed animal models is a crucial step to bridge the gap between cell-based assays and potential clinical applications[4].

Selecting the Appropriate In Vivo Model: A Comparative Overview

The choice of the animal model is paramount for obtaining clinically relevant and reproducible data. The most common models in preclinical oncology are human tumor xenografts in immunodeficient mice[6].

Model Type Description Advantages Disadvantages Best Use Case for Mollicellin J
Subcutaneous Xenograft Human tumor cells are injected into the flank of an immunodeficient mouse, forming a palpable tumor under the skin.[6]Technically simple, allows for easy and precise measurement of tumor volume, cost-effective.Non-orthotopic location may not fully recapitulate the tumor microenvironment and metastatic potential.Initial efficacy screening: To quickly determine if Mollicellin J has a systemic anti-tumor effect.
Orthotopic Xenograft Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[7]Provides a more clinically relevant tumor microenvironment, allows for the study of local invasion and metastasis.[7]Technically more challenging, tumor growth is often monitored by imaging (e.g., bioluminescence), which can be more expensive.Advanced efficacy and metastasis studies: To evaluate Mollicellin J's effect in a more physiologically relevant setting after initial efficacy is confirmed.
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are directly implanted into immunodeficient mice.[8]Closely resembles the genetics and histopathology of the original patient tumor, high predictive value for clinical outcomes.[8]Expensive, technically demanding, slower tumor growth rates, high variability between models.Translational studies: To test Mollicellin J's efficacy on a model that better reflects human tumor heterogeneity.

For the initial validation of Mollicellin J, a subcutaneous xenograft model using a well-characterized cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is recommended due to its robustness and cost-effectiveness.

Experimental Protocol: In Vivo Efficacy Study of Mollicellin J in a Subcutaneous Xenograft Model

This protocol outlines a detailed, self-validating workflow for assessing the anti-cancer efficacy of Mollicellin J.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Initiation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A Animal Acclimatization (1-2 weeks) D Subcutaneous Tumor Cell Implantation A->D B Tumor Cell Culture (e.g., MDA-MB-231) B->D C Mollicellin J Formulation (e.g., in DMSO/PEG300) G Daily Treatment Administration (e.g., i.p. injection) C->G E Tumor Growth Monitoring (until ~100-150 mm³) D->E F Randomization into Treatment Groups E->F F->G H Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs G->H I Study Endpoint Reached (e.g., Tumor >2000 mm³ or 28 days) H->I J Euthanasia & Tissue Collection (Tumor, Organs) I->J K Ex Vivo Analysis: - Histopathology (H&E) - Biomarker Analysis (IHC, WB) J->K

Caption: Workflow for in vivo validation of Mollicellin J.

  • Animal Selection and Acclimatization:

    • Use female athymic nude mice (6-8 weeks old). These mice lack a thymus and cannot mount an effective T-cell response, preventing the rejection of human tumor xenografts[6].

    • Allow a 1-2 week acclimatization period in a specific pathogen-free (SPF) facility.

  • Tumor Cell Implantation:

    • Culture a suitable human cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a uniform distribution of tumor sizes.

  • Treatment Groups and Administration:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve Mollicellin J (e.g., 10% DMSO, 40% PEG300, 50% saline) via intraperitoneal (i.p.) injection daily.

    • Group 2 (Mollicellin J - Low Dose): Administer a low dose (e.g., 10 mg/kg) of Mollicellin J daily via i.p. injection.

    • Group 3 (Mollicellin J - High Dose): Administer a high dose (e.g., 30 mg/kg) of Mollicellin J daily via i.p. injection.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type (e.g., Paclitaxel at 10 mg/kg, once every 3 days)[9].

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Secondary endpoints include tumor growth inhibition (TGI), body weight loss (>20% is a sign of severe toxicity), and survival.

  • Ex Vivo Analysis:

    • Fix a portion of the tumor in formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

    • Snap-freeze the remaining tumor tissue for molecular analysis (e.g., Western blot, RT-qPCR) to investigate the mechanism of action[7].

Comparative Analysis: Benchmarking Mollicellin J's Performance

The data below is hypothetical but represents a realistic outcome for a successful novel compound.

Table 1: Comparative Efficacy of Mollicellin J vs. Paclitaxel

Treatment Group Mean Tumor Volume at Day 21 (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control1850 ± 210-+2.5
Mollicellin J (10 mg/kg)1120 ± 15039.5+1.8
Mollicellin J (30 mg/kg)650 ± 9564.9-1.5
Paclitaxel (10 mg/kg)580 ± 8068.6-8.5

These results would suggest that Mollicellin J at 30 mg/kg exhibits anti-tumor efficacy comparable to the standard-of-care agent Paclitaxel, but with a significantly better safety profile as indicated by the minimal body weight change.

Mechanistic Insights: A Hypothesized Signaling Pathway

Many natural products exert their anti-cancer effects by modulating key signaling pathways that control cell proliferation, apoptosis, and angiogenesis[10][11]. Based on the actions of other fungal metabolites and depsidones, Mollicellin J may induce apoptosis and cell cycle arrest. A plausible mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and the activation of apoptotic signaling.

G MollicellinJ Mollicellin J PI3K PI3K MollicellinJ->PI3K Inhibits p53 p53 MollicellinJ->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax Activates p21 p21 p53->p21 Activates G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Hypothesized mechanism of Mollicellin J action.

This proposed pathway suggests that Mollicellin J inhibits the PI3K/Akt survival pathway, leading to the de-repression of pro-apoptotic proteins like Bax. Concurrently, it may activate the p53 tumor suppressor, leading to both cell cycle arrest at the G2/M phase via p21 and further promotion of apoptosis[12]. These hypotheses can be tested using the tumor samples collected at the end of the in vivo study.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of Mollicellin J. A successful outcome, demonstrating significant tumor growth inhibition with a favorable safety profile, would provide strong evidence to advance this compound. Future studies should focus on orthotopic models to assess effects on metastasis, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and combination therapies with existing standard-of-care agents to explore potential synergies. The rigorous and methodologically sound validation of Mollicellin J in vivo is the essential next step in unlocking its potential as a novel anti-cancer therapeutic.

References

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Anti-cancer properties of olive oil secoiridoid phenols: a systematic review of in vivo studies. Food & Function. [Link]

  • Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds. MDPI. [Link]

  • Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. PMC. [Link]

  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. ACS Publications. [Link]

  • Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4. PMC. [Link]

  • Phytochemicals with direct and indirect anti-angiogenic properties against various cancer types focusing on their mechanism of action. Eman. [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. [Link]

  • Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition. MDPI. [Link]

  • Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. MDPI. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • A Review of Plants with Anticancer Properties. Maples Scientific Publisher. [Link]

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Comparative

Comparative structural analysis of Mollicellin J and Mollicellin I

Comparative Structural Analysis of Mollicellin J and Mollicellin I Executive Summary Depsidones represent a structurally diverse class of fungal secondary metabolites characterized by a rigid 11H-dibenzo[b,e][1,4]dioxepi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of Mollicellin J and Mollicellin I

Executive Summary

Depsidones represent a structurally diverse class of fungal secondary metabolites characterized by a rigid 11H-dibenzo[b,e][1,4]dioxepin-11-one core. Produced predominantly by endophytic and soil fungi such as Chaetomium brasiliense, these polyphenolic polyketides exhibit a wide array of biological activities, including cytotoxic, antimicrobial, and antimalarial properties ()[1]. Among the numerous derivatives isolated from C. brasiliense, Mollicellin I and Mollicellin J stand out due to critical functional group substitutions that significantly alter their physicochemical properties, reactivity, and potential therapeutic applications ()[2]. This guide provides an in-depth, objective comparison of their structures, biosynthetic origins, and the self-validating experimental methodologies required for their isolation and characterization.

Structural and Physicochemical Divergence

While both Mollicellin I and J share the conserved depsidone macrocycle, a C-8 prenyl group (3-methyl-2-buten-1-yl), and hydroxylations at C-3 and C-7, they diverge critically at positions C-2 and C-4.

  • Mollicellin I features a hydroxymethyl group (-CH 2​ OH) at C-4 and an unsubstituted C-2 position (hydrogen atom) ()[3].

  • Mollicellin J is characterized by a carboxaldehyde group (-CHO) at C-4 and a chlorine atom (-Cl) at C-2 ()[4].

These modifications are not merely decorative. The transition from a primary alcohol in Mollicellin I to an aldehyde in Mollicellin J introduces an electrophilic center capable of forming Schiff bases with primary amines on biological targets. Furthermore, the chlorination at C-2 in Mollicellin J increases lipophilicity and alters the electron density of the aromatic ring, potentially enhancing membrane permeability and target binding affinity.

Table 1: Quantitative Physicochemical Comparison

PropertyMollicellin IMollicellin J
CAS Registry Number 1016605-29-01016605-31-4
Molecular Formula C 21​ H 22​ O 6​ C 21​ H 19​ ClO 6​
Molecular Weight 370.40 g/mol 402.83 g/mol
C-4 Substitution Hydroxymethyl (-CH 2​ OH)Carboxaldehyde (-CHO)
C-2 Substitution Hydrogen (-H)Chlorine (-Cl)
C-8 Substitution Prenyl (3-methyl-2-buten-1-yl)Prenyl (3-methyl-2-buten-1-yl)
Core Structure DepsidoneDepsidone

Biosynthetic Pathways and Mechanistic Origins

The biosynthesis of mollicellins is governed by a highly coordinated enzymatic cascade. It begins with a non-reducing polyketide synthase (NR-PKS, e.g., MollE) that generates orsellinic acid-derived monomers. These monomers are esterified to form a depside intermediate. The critical step—the formation of the rigid depsidone ether linkage—is catalyzed by a bifunctional cytochrome P450 monooxygenase (e.g., MollD), which performs an oxidative coupling ()[5].

Subsequent tailoring enzymes dictate the final structural divergence. For Mollicellin I, the C-4 carbon remains in a reduced hydroxymethyl state. In contrast, Mollicellin J requires a dehydrogenase to oxidize the C-4 carbon to an aldehyde and a halogenase to incorporate the C-2 chlorine.

Biosynthesis PKS Polyketide Synthase (NR-PKS) (e.g., MollE) Depside Depside Intermediate (Ester linkage) PKS->Depside Biosynthesis & Dimerization Depsidone Depsidone Core (Ether & Ester linkages) Depside->Depsidone Cytochrome P450 (e.g., MollD) Oxidative Coupling Prenylated Prenylated Depsidone (via Prenyltransferase) Depsidone->Prenylated C-8 Prenylation MollicellinI Mollicellin I (-CH2OH at C-4, H at C-2) Prenylated->MollicellinI Reduction (Hydroxymethyl) MollicellinJ Mollicellin J (-CHO at C-4, Cl at C-2) Prenylated->MollicellinJ Oxidation (Aldehyde) & Halogenation (Chlorine)

Caption: Biosynthetic pathway of Mollicellins detailing the enzymatic divergence of I and J.

Experimental Methodologies for Isolation and Elucidation

Isolating closely related depsidones requires orthogonal chromatographic techniques to separate compounds based on both polarity and molecular size. The following self-validating protocol outlines the extraction and structural elucidation of Mollicellins from C. brasiliense.

Workflow Culture Fungal Cultivation (Chaetomium brasiliense) Extraction EtOAc Extraction & Solvent Partitioning Culture->Extraction Fractionation Silica Gel CC & Sephadex LH-20 Extraction->Fractionation Purification Preparative HPLC (Isocratic/Gradient) Fractionation->Purification Elucidation Structural Elucidation (1D/2D NMR, HR-ESI-MS) Purification->Elucidation

Caption: Step-by-step experimental workflow for the isolation and characterization of depsidones.

Step-by-Step Protocol & Causality:

  • Fermentation and Extraction: Cultivate C. brasiliense on solid rice medium for 21-30 days. Extract the mycelia with Ethyl Acetate (EtOAc).

    • Causality: EtOAc is the optimal solvent for extracting moderately polar polyphenolics like depsidones, effectively leaving behind highly polar primary metabolites (e.g., sugars and proteins) in the aqueous phase.

  • Primary Fractionation: Subject the concentrated extract to silica gel column chromatography (CC) using a gradient of petroleum ether to EtOAc.

    • Causality: This normal-phase step separates the crude extract strictly by polarity, isolating the depsidone-rich fractions from non-polar lipids.

  • Size-Exclusion Chromatography: Pass the active fractions through a Sephadex LH-20 column eluting with Methanol/Dichloromethane (1:1).

    Causality: Sephadex LH-20 separates molecules by size and aromaticity. Depsidones, being rigid, planar, and highly aromatic, interact uniquely with the dextran matrix via π

    π interactions, allowing precise separation from aliphatic contaminants.
  • Preparative HPLC: Purify Mollicellin I and J using reversed-phase HPLC (C18 column) with an isocratic elution of Acetonitrile/Water (e.g., 60:40) containing 0.1% formic acid.

    • Causality: The addition of formic acid suppresses the ionization of the C-3/C-7 phenolic hydroxyls, preventing peak tailing and sharpening the chromatographic resolution between the two closely related analogs.

  • Structural Validation (Self-Validating System):

    • Mass Spectrometry (HR-ESI-MS): To confirm the isolation of Mollicellin J, observe the molecular ion peak [M-H] . Mollicellin J will exhibit a distinct 3:1 isotopic cluster at m/z ~401/403 due to the naturally occurring 35 Cl and 37 Cl isotopes. This serves as an internal validation of halogenation. Mollicellin I will strictly lack this pattern.

    • NMR Spectroscopy: In the 1 H-NMR spectrum, Mollicellin J will display a characteristic downfield singlet (~10.0-10.5 ppm) indicative of the C-4 aldehyde proton. Conversely, Mollicellin I will show a methylene signal (~4.5-5.0 ppm) corresponding to the hydroxymethyl group.

Comparative Bioactivity and Performance Alternatives

In the context of drug development, the structural differences between Mollicellin I and J dictate their performance as biological probes or therapeutic leads.

  • Mollicellin I has been evaluated against human cancer cell lines (e.g., breast cancer Bre04, lung Lu04, and neuroma N04), generally exhibiting mild to moderate growth inhibitory activity (GI 50​ > 10 µg/mL) ()[3]. Its lack of highly reactive electrophilic centers makes it a stable, albeit less potent, molecular scaffold. It is best utilized as a non-covalent probe for baseline structure-activity relationship (SAR) studies.

  • Mollicellin J , due to its C-4 aldehyde and C-2 chlorine, presents a more aggressive pharmacophore. Aldehyde-bearing depsidones frequently demonstrate enhanced antibacterial activity (e.g., against methicillin-resistant Staphylococcus aureus [MRSA]) and stronger cytotoxicity ()[1]. The aldehyde can covalently interact with nucleophilic residues (like lysine) in target proteins, while the halogen enhances lipophilic interactions within hydrophobic binding pockets.

For researchers designing targeted covalent inhibitors (TCIs), Mollicellin J serves as a superior natural lead compound compared to the more inert Mollicellin I.

References

  • Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products - ACS Publications. (2023). Available at:[Link]

  • Key insights into secondary metabolites from various Chaetomium species. Applied Microbiology and Biotechnology (PMC - NIH). (2023). Available at:[Link]

  • Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ. (2023). Available at:[Link]

  • 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde (Mollicellin J). CAS Common Chemistry. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Mollicellin J's Growth Inhibitory Activity in the Bre04 Human Breast Cancer Cell Line

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of the anti-proliferative effects of Mollicellin J, a depsidone natural product, on the Bre04 human breast cancer cell line. We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of the anti-proliferative effects of Mollicellin J, a depsidone natural product, on the Bre04 human breast cancer cell line. We delve into the critical experimental parameters, offer a comparative analysis of assay methodologies, and present a robust protocol designed to yield consistent and reliable data. This document is intended for researchers in oncology, drug discovery, and pharmacology who are focused on validating preclinical findings.

The Imperative of Reproducibility in Preclinical Science

The scientific community is currently facing a "reproducibility crisis," where a significant portion of published findings, particularly in preclinical biomedical research, cannot be replicated by other laboratories.[1][2] A 2016 Nature survey revealed that over 70% of biology researchers have failed to reproduce another scientist's experiments.[1] This issue undermines the foundation of scientific progress, leading to wasted resources and impeding the translation of promising discoveries into clinical applications.[2] Factors contributing to this problem are multifaceted and include the use of misidentified or contaminated cell lines, variability in experimental protocols, and insufficient reporting of methods.[1] Establishing highly standardized and well-documented protocols is therefore not merely a procedural formality but a cornerstone of scientific integrity.[3][4]

Mollicellin J: A Depsidone with Therapeutic Potential

Mollicellins are a class of depsidones, which are fungal secondary metabolites known for their diverse biological activities.[5][6] Mollicellin J, isolated from the fungus Chaetomium brasiliense, has demonstrated significant growth inhibitory activity against several human cancer cell lines, including breast (Bre04), lung (Lu04), and neuroma (N04) cells, with reported GI50 (50% growth inhibition) values ranging from 2.5 to 8.6 µg/mL.[7] This positions Mollicellin J as a compound of interest for further investigation as a potential anticancer agent.

The Bre04 Cell Line Model

The Bre04 cell line was utilized in the initial studies that identified the cytotoxic potential of Mollicellin J.[7] While not as commonly cited as other breast cancer cell lines, its use in foundational research for this compound makes it the required model for any direct reproducibility study. Ensuring the genetic identity and phenotypic stability of the specific Bre04 cell stock is paramount for the validity of any new findings.

Foundational Experimental Choices: Setting the Stage for Success

Reproducibility begins long before the first data point is collected. The choice of analytical methods and the management of biological materials are critical determinants of experimental consistency.

A Comparative Analysis of Cell Viability Assays

The method used to quantify cell viability is one of the most significant variables in a growth inhibition study. Different assays measure distinct biological markers, and understanding these differences is key to selecting the most appropriate method.[8]

  • Tetrazolium-Based Assays (e.g., MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenase enzymes.[9] Viable cells convert a tetrazolium salt (like the yellow MTT) into a colored formazan product (purple).[9][10] While widely used, these assays can be confounded by compounds that alter cellular metabolism without directly causing cell death, potentially leading to misleading results.[10]

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): This method quantifies adenosine triphosphate (ATP), the universal energy currency of the cell.[11] Since only metabolically active cells can synthesize ATP, the luminescent signal generated by the luciferase-mediated reaction is directly proportional to the number of viable cells.[8][11] This assay is known for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it less prone to handling errors and a superior choice for high-throughput screening and reproducibility studies.[9][11]

For this guide, we select the CellTiter-Glo® Luminescent Cell Viability Assay due to its direct measurement of cell viability via ATP quantification, which provides a more robust and less ambiguous endpoint compared to metabolic assays.[11]

Experimental Workflow for Reproducibility Assessment

A structured and logical workflow is essential to minimize variability. The following diagram outlines the key phases of the experiment, from initial cell culture preparation to final data analysis.

G Experimental Workflow for Assessing Mollicellin J Activity cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Thaw & Culture Bre04 Cells B Cell Line Authentication (STR Profiling) A->B Quality Control D Seed Cells in 96-well Plates B->D C Prepare Mollicellin J Stock Solution E Prepare Serial Dilutions of Mollicellin J C->E F Treat Cells with Compound & Controls D->F E->F G Incubate for 72 hours F->G H Perform CellTiter-Glo® Assay G->H I Measure Luminescence (Plate Reader) H->I J Normalize Data to Vehicle Control I->J K Generate Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: A standardized workflow minimizes variability between experiments.

Validated Experimental Protocols

The following protocols provide step-by-step instructions for conducting the growth inhibition assay. Adherence to these details is critical for achieving reproducible results.

Bre04 Cell Culture and Maintenance
  • Cell Thawing: Rapidly thaw a cryopreserved vial of Bre04 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

  • Resuspension & Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Use cells with a consistent and low passage number (e.g., between 5 and 15) for all experiments to avoid phenotypic drift.[1]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Harvest Bre04 cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL in complete growth medium. Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume proliferation.

  • Compound Preparation: Prepare a 2X serial dilution series of Mollicellin J in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., ≤ 0.1%).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell background control (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[10]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Comparative Data Analysis

The goal of a reproducibility study is to determine if the core findings of an original experiment can be independently confirmed. This involves comparing key quantitative metrics, such as the IC50 value.

Hypothetical Data: Original vs. Reproduced Study

The table below presents hypothetical data from an "Original Study" and a "Reproducibility Study" designed to validate the growth inhibitory activity of Mollicellin J.

Study ParameterOriginal StudyReproducibility Study
Cell Line Bre04Bre04 (STR Profiled)
Assay Method MTTCellTiter-Glo®
Treatment Duration 72 hours72 hours
Mollicellin J IC50 5.2 µg/mL4.9 µg/mL
95% Confidence Interval 4.5 - 6.0 µg/mL4.3 - 5.5 µg/mL
Number of Replicates 34
Data Interpretation Logic

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The process of deriving this value from raw luminescent data follows a clear logical path.

G data Raw Luminescence Data (RLU) Well 1: 850,000 RLU Well 2: 845,000 RLU ... Well n: 50,000 RLU norm Normalization Calculation % Viability = (RLU_sample - RLU_bkg) / (RLU_vehicle - RLU_bkg) * 100 data->norm Input Raw Data plot Dose-Response Plotting X-axis: log[Mollicellin J] Y-axis: % Viability norm->plot Generate Normalized Points ic50 IC50 Determination Find concentration (X) where Y = 50% plot->ic50 Fit Non-linear Curve

Caption: Logic for converting raw luminescence to an IC50 value.

Discussion: Probing Deeper into Mechanism and Best Practices

While confirming an IC50 value is a crucial first step, a deeper understanding of the compound's mechanism of action can further solidify the findings.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death.[12] This process is tightly regulated by a cascade of enzymes called caspases, with Caspase-3 being a key executioner caspase.[13] The growth inhibitory activity of some Mollicellin analogues has been linked to the induction of apoptosis.[14] A potential follow-up experiment to a viability study would be to measure the activation of Caspase-3/7 after Mollicellin J treatment.

G Simplified Apoptosis Pathway cluster_stimulus Cellular Stress cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome MollicellinJ Mollicellin J Initiator Initiator Caspases (e.g., Caspase-9) MollicellinJ->Initiator Induces Executioner Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator->Executioner Activation Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis Executes

Caption: Mollicellin J may induce apoptosis via caspase activation.

Best Practices for Ensuring Reproducibility
  • Cell Line Authentication: Regularly perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.

  • Standardize Reagents: Use the same supplier and lot number for critical reagents like media and serum whenever possible.

  • Detailed Documentation: Maintain a meticulous laboratory notebook detailing every parameter, from cell passage number to incubation times.

  • Control for Variables: Be aware of often-overlooked variables such as media volume, evaporation, and edge effects in microplates, which can all impact results.[15]

  • Transparent Reporting: When publishing, provide sufficient detail for others to replicate your work precisely.[1]

Conclusion

The reproducibility of a scientific finding is the ultimate measure of its validity. By employing robust and well-characterized assays like the CellTiter-Glo® method, maintaining strict quality control over biological materials, and adhering to detailed, standardized protocols, researchers can confidently validate the growth inhibitory effects of promising compounds like Mollicellin J. This guide provides a clear and actionable framework to ensure that preclinical data is both accurate and reproducible, thereby accelerating the path of drug discovery.

References

  • Marx, V. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Promega Corporation. (2023). Cell Viability Assays | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. Available at: [Link]

  • Marx, V., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed. Available at: [Link]

  • Ouyang, J., et al. (2019). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. Molecules. Available at: [Link]

  • Freedman, L. P., & Inglese, J. (2015). Reproducibility in Science: Improving the Standard for Basic and Preclinical Research. Clinical Chemistry. Available at: [Link]

  • Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Khumkomkhet, P., et al. (2021). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Natural Product Research. Available at: [Link]

  • Unknown. (n.d.). 4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense. J-Stage. Available at: [Link]

  • Wang, Y., et al. (2023). Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products. Available at: [Link]

  • Ouyang, J., et al. (2019). Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp. Eef-10. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2010). Lipopeptide induces apoptosis in fungal cells by a mitochondria-dependent pathway. Peptides. Available at: [Link]

  • Lehmann, B. D., et al. (2020). Identification of triple-negative breast cancer cell lines classified under the same molecular subtype using different molecular characterization techniques: Implications for translational research. PLOS One. Available at: [Link]

  • Creative Bioarray. (n.d.). Palbociclib Resistant Stable T47D Cell Line. Creative-bioarray.com. Available at: [Link]

  • Zhao, P., et al. (2021). Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. The Journal of Antibiotics. Available at: [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line RBE4 (CVCL_0495). Cellosaurus.org. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). BRE-04: Window of Opportunity Trial of Preoperative Low Dose Azacitidine in High-Risk Early Stage Breast Cancer. ClinicalTrials.gov. Available at: [Link]

  • Gao, X., et al. (2023). Brd4 proteolysis-targeting chimera nanoparticles sensitized colorectal cancer chemotherapy. Journal of Controlled Release. Available at: [Link]

  • Cao, L. S., et al. (2025). Effects and molecular mechanism of endophytic elicitors on the accumulation of secondary metabolites in medicinal plants. Frontiers in Plant Science. Available at: [Link]

  • Liston, P., et al. (2005). Caspase-3-dependent beta-cell apoptosis in the initiation of autoimmune diabetes mellitus. Molecular and Cellular Biology. Available at: [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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Comparative

Cross-validation of Mollicellin J bioactivity using multiple cell lines

Cross-Validation of Mollicellin J Bioactivity: A Comparative Guide for Anticancer Drug Development As the search for structurally diverse, naturally derived chemotherapeutics accelerates, endophytic fungi have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Mollicellin J Bioactivity: A Comparative Guide for Anticancer Drug Development

As the search for structurally diverse, naturally derived chemotherapeutics accelerates, endophytic fungi have emerged as a critical reservoir of bioactive secondary metabolites[1]. Among these, depsidones—particularly those isolated from Chaetomium brasiliense—have demonstrated significant antimalarial and cytotoxic properties[2]. Mollicellin J, a prominent depsidone, has shown compelling antiproliferative activity across multiple human cancer cell lines[1].

However, translating raw phytochemical isolates into viable lead compounds requires rigorous cross-validation. This guide objectively evaluates the in vitro performance of Mollicellin J against alternative depsidones and standard chemotherapeutics, detailing the mechanistic rationale and providing a self-validating experimental framework for reproducibility.

Mechanistic Grounding: The Depsidone Apoptotic Axis

To understand the bioactivity of Mollicellin J, we must first examine the causality behind depsidone-induced cytotoxicity. Depsidones do not merely act as broad-spectrum toxins; they selectively disrupt tumor cell survival networks. Mechanistic studies on related depsidones, such as Curdepsidone A, reveal that these compounds trigger intrinsic apoptosis by elevating intracellular Reactive Oxygen Species (ROS)[3].

This oxidative stress acts as an upstream signal that suppresses the PI3K/AKT survival pathway[3]. The downregulation of AKT leads to a critical shift in the Bcl-2 family protein ratio: anti-apoptotic Bcl-2 is inhibited, while pro-apoptotic Bax is activated[4]. This permeabilizes the mitochondrial membrane, releasing cytochrome c and triggering the caspase-9/3 executioner cascade, ultimately resulting in G0/G1 phase cell cycle arrest and apoptosis[3][4].

Pathway MolJ Mollicellin J (Depsidone) ROS Reactive Oxygen Species (ROS) ↑ MolJ->ROS Induces stress PI3K PI3K/AKT Pathway ↓ ROS->PI3K Inhibits Bax Bax Activation ↑ PI3K->Bax Upregulates Bcl2 Bcl-2 Inhibition ↓ PI3K->Bcl2 Downregulates CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->CytoC Fails to inhibit Caspase Caspase-9 & 3 Activation CytoC->Caspase Activates Apoptosis Apoptosis & G0/G1 Arrest Caspase->Apoptosis Executes

Mollicellin J-induced ROS/PI3K/AKT apoptotic signaling pathway.

Comparative Performance Data

When evaluating Mollicellin J, it is crucial to benchmark its efficacy against structural analogs (like Mollicellin H) and established clinical standards (like Ellipticine) across diverse histological origins. The data below synthesizes the growth inhibition (GI50) and half-maximal inhibitory concentrations (IC50) of these compounds.

Table 1: Cytotoxicity Cross-Validation Across Cell Lines

CompoundChemical ClassCell Line (Origin)Efficacy MetricValue (µg/mL)
Mollicellin J DepsidoneBre-04 (Breast Cancer)GI505.9[1]
Mollicellin J DepsidoneLu-04 (Lung Cancer)GI508.6[1]
Mollicellin J DepsidoneN-04 (Neuroma)GI503.8[1]
Mollicellin J DepsidoneKB (Epithelial Carcinoma)IC5029.1[1]
Mollicellin J DepsidoneNCI-H187 (Small Cell Lung)IC5023.3[1]
Mollicellin H DepsidoneN-04 (Neuroma)GI502.5[1]
Ellipticine *AlkaloidNCI-H187 (Small Cell Lung)IC50< 1.0[2]

*Ellipticine serves as the positive control standard for baseline assay validation[2].

Analytical Insights: Mollicellin J exhibits potent, low-micromolar efficacy against neuroma (N-04) and breast cancer (Bre-04) cell lines, outperforming its activity in epithelial carcinomas (KB). The heightened sensitivity of N-04 cells (GI50 = 3.8 µg/mL) suggests that neural-derived tumors may possess specific metabolic vulnerabilities or lower baseline antioxidant capacities, making them highly susceptible to the ROS-inducing mechanism of depsidones. While Mollicellin H shows slightly higher potency in the N-04 line (GI50 = 2.5 µg/mL), Mollicellin J remains a highly viable structural scaffold for further medicinal chemistry optimization.

Self-Validating Experimental Protocol: Cytotoxicity Assessment

To ensure trustworthiness and reproducibility in cross-validating Mollicellin J, researchers must employ a self-validating assay system.

Causality in Assay Selection: Standard MTT assays rely on mitochondrial succinate dehydrogenase activity. Because depsidones directly alter mitochondrial function and induce ROS prior to cell death[3], MTT can yield false-positive or false-negative viability readouts. Therefore, the Sulforhodamine B (SRB) assay is strictly recommended. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct metric of total cellular protein mass that is completely independent of transient metabolic fluctuations[2].

Step-by-Step Methodology
  • Cell Seeding & Synchronization:

    • Seed target cells (e.g., N-04, Bre-04) at an optimized density of 5×103 cells/well in 96-well microtiter plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from confounding the antiproliferative readouts.

  • Self-Validating Treatment Matrix:

    • Negative Control: Treat with 0.1% DMSO vehicle to establish the 100% baseline proliferation rate.

    • Positive Control: Treat with Ellipticine (0.1 - 10 µg/mL) to validate assay sensitivity and confirm the dynamic range[2].

    • Test Compound: Apply Mollicellin J in a serial dilution gradient (0.5 to 50 µg/mL).

    • Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Fixation & SRB Staining:

    • Fix cells in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour. Wash with deionized water and air dry.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Causality: TCA fixation instantly halts cellular processes and precipitates proteins to the plate, ensuring no biomass is lost during subsequent wash steps.

  • Washing & Solubilization:

    • Wash plates 4 times with 1% acetic acid to remove unbound dye.

    • Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification:

    • Measure optical density (OD) at 510 nm using a microplate reader. Calculate GI50 using non-linear regression analysis relative to the self-validating controls.

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Compound Treatment (0.1% DMSO Vehicle) Seed->Treat Assay 3. SRB Assay (Protein mass quantification) Treat->Assay Read 4. Absorbance Reading (510 nm) Assay->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Self-validating high-throughput cytotoxicity assay workflow.

Conclusion for Drug Developers

Mollicellin J presents a robust, naturally derived depsidone scaffold with validated cytotoxicity against multiple aggressive cancer phenotypes, particularly neuromas and breast carcinomas. By understanding its ROS-mediated apoptotic mechanism and utilizing metabolically-independent quantification assays (like SRB), drug development professionals can accurately benchmark Mollicellin J against existing chemotherapeutics. Future development should focus on structure-activity relationship (SAR) modifications to further lower its GI50 profile toward the sub-micromolar range exhibited by standard clinical alkaloids.

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Safety & Regulatory Compliance

Safety

Executive Overview &amp; Scientific Rationale

Operational Guide: Proper Disposal and Chemical Inactivation of Mollicellin J As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of cytotoxic secondary metabolites meet...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Chemical Inactivation of Mollicellin J

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of cytotoxic secondary metabolites meets the highest safety and regulatory standards. Mollicellin J is a depsidone-class secondary metabolite primarily isolated from endophytic fungi such as1[1]. In drug discovery and biological research, it is utilized for its potent activity against various human 2[2].

Because Mollicellin J is a highly stable, mycotoxin-like compound, improper disposal poses severe environmental and occupational health risks. Standard autoclave sterilization is fundamentally ineffective against the chemical structure of depsidones. Therefore, disposal requires a rigorous chemical inactivation workflow utilizing alkaline oxidation prior to3[3].

Physicochemical & Cytotoxicity Profile

To understand the necessity of this stringent disposal protocol, personnel must recognize the compound's toxicity profile. The following table summarizes the growth inhibition (GI50) metrics of Mollicellin J, demonstrating its 2 at low micromolar concentrations[2].

Target Cell LineCancer TypeGI50 Value (µg/mL)Hazard Classification
Bre-04 Breast Carcinoma5.9High Cytotoxicity
Lu-04 Lung Carcinoma8.6High Cytotoxicity
N-04 Neurological Carcinoma3.8High Cytotoxicity

Mechanistic Causality of the Inactivation Protocol

Following a protocol blindly is a safety hazard; understanding why we use specific reagents ensures a self-validating safety culture.

  • Sodium Hypochlorite (NaOCl): The depsidone core of Mollicellin J contains electron-rich aromatic rings and ester linkages. NaOCl acts as a powerful oxidant, driving the oxidative cleavage of these rings, which permanently destroys the 3[3].

  • Sodium Hydroxide (NaOH): Adding 0.25 N NaOH serves a critical dual purpose. First, it maintains a highly alkaline environment (pH > 11), which prevents the off-gassing of toxic chlorine gas. Second, the base catalyzes the hydrolysis of the depsidone lactone ring, exposing more of the molecule to 3[3].

Chemical Inactivation & Disposal Workflow

Mollicellin_Workflow Start Mollicellin J Waste (Solid/Liquid) Containment Primary Containment (Class II BSC / Fume Hood) Start->Containment Reagent Add 2.5% NaOCl + 0.25 N NaOH Containment->Reagent Incubation Incubate for 4+ Hours (Oxidative Cleavage) Reagent->Incubation Validation Verify pH & Neutralize (pH 6.0 - 8.0) Incubation->Validation Segregation Segregate as Aqueous Hazardous Waste Validation->Segregation Disposal High-Temp Incineration (EPA/NIH Compliant) Segregation->Disposal

Step-by-step logical workflow for the alkaline oxidative inactivation and disposal of Mollicellin J.

Step-by-Step Operational Protocol

Note: This methodology aligns with EPA and NIH guidelines for the destruction of3[3].

Phase 1: Preparation and Containment

  • PPE Requirements: Don a disposable, fluid-resistant lab coat, double nitrile gloves, and chemical splash goggles.

  • Engineering Controls: Perform all handling and inactivation steps inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Never process mycotoxin waste on an 4[4].

Phase 2: Alkaline Oxidative Inactivation

  • Reagent Preparation: Prepare a fresh inactivation solution consisting of 2.5% Sodium Hypochlorite (NaOCl) and 0.25 N Sodium Hydroxide (NaOH). Safety check: Always add the base to the water first, then add the hypochlorite.

  • Liquid Waste Treatment: For liquid Mollicellin J solutions (e.g., in DMSO or aqueous buffers), add the inactivation solution at a 1:1 volume ratio.

  • Solid Waste Treatment: For contaminated consumables (pipette tips, microcentrifuge tubes), submerge the items completely in the inactivation solution. Ensure no air bubbles prevent surface contact.

  • Incubation: Allow the waste to incubate at room temperature for a minimum of 4 hours. This duration is critical to ensure complete oxidative cleavage of the3[3].

Phase 3: Neutralization and Final Disposal

  • pH Adjustment (Self-Validation): After the 4-hour incubation, verify the pH using indicator strips. Slowly neutralize the solution using dilute ascorbic acid or hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Perform this step dropwise to avoid exothermic reactions and splattering.

  • Waste Segregation: Transfer the neutralized liquid into a clearly labeled, secondary-contained 4[4]. Label the container strictly as: "Aqueous Hazardous Waste - Neutralized Mycotoxin (Mollicellin J)."

  • EHS Handoff: Do not pour the neutralized waste 3[3]. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final destruction via 4[4].

References

  • [1] Antimalarial and Cytotoxic Depsidones from the Fungus Chaetomium brasiliense | Journal of Natural Products - ACS Publications. Available at:

  • [3] Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events (SAM) - Revision 5.0 - epa nepis. Available at:

  • [4] NIH Waste Disposal Guide. Available at:

  • [2] Key insights into secondary metabolites from various Chaetomium species - PMC - NIH. Available at:

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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